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  • Product: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate
  • CAS: 102547-71-7

Core Science & Biosynthesis

Foundational

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate reaction mechanism

Topic: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Reaction Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Pathways, Synthesis, and Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Reaction Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Pathways, Synthesis, and Application as a C4-Bifunctional Synthon

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (Ethyl 4-mesyloxycrotonate) is a highly versatile bifunctional electrophile used in organic synthesis to construct heterocycles and complex amino acid derivatives. Structurally, it possesses an


-unsaturated ester moiety (Michael acceptor) and an allylic mesylate (primary leaving group). This dual reactivity allows it to serve as a linchpin in [3+2] annulations , tandem Michael-substitution sequences , and allylic alkylations .

This guide provides a rigorous analysis of its generation, stability, and three primary reaction vectors, offering a self-validating protocol for its deployment in drug discovery workflows.

Reagent Synthesis & Preparation

Unlike its halogenated analog (Ethyl 4-bromocrotonate), the mesylate derivative is frequently prepared in situ or immediately prior to use to maximize yield and minimize polymerization. The precursor is Ethyl 4-hydroxycrotonate .[1][2]

Precursor Synthesis (Grounding)

The most reliable route to the alcohol precursor involves the reduction of diethyl fumarate using Borane-THF, a method validated by Organic Syntheses.

  • Starting Material: Diethyl fumarate

  • Reagent:

    
     (0.5 equiv)[3]
    
  • Key Intermediate: Acyloxyborane species

  • Reference: Org. Synth.1986 , 64, 104; Coll.[4] Vol. 7, 221.[4]

Activation Protocol: Mesylation

Objective: Convert the hydroxyl group into a reactive sulfonate ester leaving group.

Reagents:

  • Ethyl 4-hydroxycrotonate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Procedure:

  • Cooling: Dissolve alcohol in

    
     (0.2 M) and cool to -10 °C  (ice/salt bath).
    
  • Base Addition: Add

    
     dropwise. Ensure temperature remains < 0 °C.
    
  • Activation: Add MsCl dropwise over 20 minutes. The reaction is exothermic.

  • Monitoring (Self-Validation): TLC (30% EtOAc/Hexanes). The starting alcohol (

    
    ) should disappear; the mesylate (
    
    
    
    ) appears as a UV-active spot.
  • Workup: Rapid wash with cold 1M HCl (to remove amine salts), then saturated

    
    . Dry over 
    
    
    
    .
  • Storage: Use immediately. If storage is required, keep at -20 °C under Argon.

Reaction Mechanisms: The Core Pathways

The molecule presents three distinct sites for nucleophilic attack, governed by Hard-Soft Acid-Base (HSAB) theory and steric factors.

Electrophilic Sites Overview
  • Site A (

    
    -Carbon):  Primary allylic carbon bearing the OMs group. Susceptible to 
    
    
    
    and
    
    
    attack.
  • Site B (

    
    -Carbon):  The Michael acceptor position. Susceptible to Conjugate Addition .
    
  • Site C (Carbonyl): Ester functionality. Generally unreactive under standard alkylation conditions but susceptible to hydrolysis.

Pathway A: Direct Allylic Substitution ( )

Nucleophiles: Soft nucleophiles (Thiols, Azides, Phosphines). Mechanism: The nucleophile attacks the


-carbon, displacing the mesylate group in a concerted manner.


  • Regioselectivity: Favored by non-bulky nucleophiles and polar aprotic solvents (DMF, DMSO).

  • Competition:

    
     (attack at 
    
    
    
    -position with double bond migration) is rare unless the
    
    
    -position is sterically hindered.
Pathway B: Tandem Michael-Substitution (Cyclization)

This is the most valuable pathway for drug development, particularly for synthesizing pyrrolines and dihydrofurans .

Scenario: Reaction with a primary amine (


).
  • Step 1 (Michael Addition): The amine attacks the

    
    -carbon (Michael acceptor). This is reversible but favored at lower temperatures.
    
  • Step 2 (Proton Transfer): The resulting enolate/zwitterion undergoes proton transfer to regenerate the amine lone pair.

  • Step 3 (Intramolecular

    
    ):  The secondary amine attacks the 
    
    
    
    -carbon, displacing the mesylate and closing the ring.

Result: Formation of a 3-pyrroline derivative.

Visualization: Tandem Cyclization Workflow

The following diagram illustrates the mechanism for the synthesis of a dihydropyrrole scaffold using Ethyl 4-mesyloxycrotonate.

ReactionMechanism Reagent Ethyl 4-mesyloxycrotonate (Bifunctional Electrophile) Intermediate1 Intermediate A: Michael Adduct (Zwitterion) Reagent->Intermediate1 1. Conjugate Addition (Beta-attack) Amine Primary Amine (R-NH2) Amine->Intermediate1 1. Conjugate Addition (Beta-attack) PT Proton Transfer (Equilibrium) Intermediate1->PT Intermediate2 Intermediate B: Secondary Amine (Nu:) PT->Intermediate2 Cyclization Intramolecular SN2 (Ring Closure) Intermediate2->Cyclization 2. Displacement of OMs Product Product: 3-Pyrroline Derivative Cyclization->Product -MsOH

Caption: Mechanistic flow for the synthesis of N-substituted-3-pyrrolines via a tandem Michael-SN2 cascade.

Experimental Data & Comparison

The mesylate is often compared to the bromide analog. The table below highlights the operational differences.

FeatureEthyl 4-bromocrotonateEthyl 4-mesyloxycrotonate
Stability Moderate (Lachrymator)Low (Prepare in situ)
Leaving Group Ability Good (

)
Excellent (

)
Synthesis Source CommercialFrom Ethyl 4-hydroxycrotonate
Reaction Kinetics Slower

Faster

Primary Use Case General AlkylationDelicate substrates / Cascade rxns

Detailed Protocol: Synthesis of N-Benzyl-3-pyrroline-3-carboxylate

Context: This protocol demonstrates the "Pathway B" mechanism.

Reagents:

  • Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (prepared in situ from 10 mmol alcohol).

  • Benzylamine (10 mmol).

  • Triethylamine (20 mmol).

  • Solvent: THF (50 mL).

Procedure:

  • Preparation: Generate the mesylate as described in Section 2.2. Keep the solution in DCM or swap to THF.

  • Addition: Add the mesylate solution dropwise to a stirred solution of benzylamine and TEA in THF at 0 °C.

  • Reaction: Allow to warm to room temperature. Stir for 12 hours.

    • Mechanistic Note: The initial hours favor the Michael addition. The overnight stirring ensures the slower cyclization step completes.

  • Validation: Check LC-MS for molecular ion

    
    .
    
  • Workup: Dilute with

    
    , wash with water and brine.
    
  • Purification: Flash chromatography (

    
    , Hexane/EtOAc gradient).
    

References

  • Preparation of Precursor: "Ethyl 4-Hydroxycrotonate". Organic Syntheses, 1986 , 64, 104.[4] Link

  • General Reactivity of 4-Halocrotonates: "Ethyl 4-bromocrotonate".[5] Organic Syntheses, 1945 , 25, 51. Link

  • Tandem Reactions: "Synthesis of dihydropyrroles from in situ-generated zwitterions". Chem. Commun., 2014 , 50, 14554-14557. Link

  • Mesylate Activation: "Methanesulfonyl Chloride".[6] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Exploratory

Chemical properties of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

The following technical guide details the chemical properties, synthetic utility, and handling protocols for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate . Advanced Synthetic Applications in Drug Discovery & Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate .

Advanced Synthetic Applications in Drug Discovery & Medicinal Chemistry

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (henceforth referred to as E4MB ) is a highly versatile C4 building block characterized by its bifunctional electrophilic nature. Structurally, it combines an allylic mesylate —a potent leaving group—with an


-unsaturated ester  (Michael acceptor). This dual functionality allows E4MB to serve as a linchpin in the synthesis of non-natural amino acids, heterocycles, and peptidomimetics.

Unlike its halogenated analog (Ethyl 4-bromocrotonate), E4MB offers a tunable reactivity profile, often serving as a "cleaner" intermediate that avoids the formation of corrosive halide byproducts, though it requires strict control of basicity to prevent elimination or polymerization.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyDescription
IUPAC Name Ethyl 4-(methanesulfonyloxy)but-2-enoate
Common Names Ethyl 4-mesyloxycrotonate; 4-MsO-Crotonic acid ethyl ester
Molecular Formula

Molecular Weight 222.24 g/mol
Physical State Viscous pale-yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes; decomposes in water
Stability Moisture sensitive (hydrolysis of mesylate); thermally unstable >60°C

Structural Analysis:

  • Leaving Group (

    
     ~ -1.9):  The methanesulfonate (mesylate) group is an excellent leaving group, activating the C4 position for nucleophilic attack.
    
  • Conjugated System: The C2-C3 double bond activates the ester and facilitates

    
     mechanisms.
    

Synthesis & Preparation Protocol

E4MB is typically prepared in situ or freshly isolated from Ethyl 4-hydroxybut-2-enoate (Ethyl 4-hydroxycrotonate). The following protocol minimizes the risk of allylic rearrangement and polymerization.

Reaction Scheme (Graphviz)

Synthesis Start Ethyl 4-hydroxybut-2-enoate (Alcohol Precursor) Product Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (Target Mesylate) Start->Product Mesylation Reagents MsCl (1.1 eq) TEA (1.2 eq) DCM, 0°C Reagents->Product Byproduct TEA·HCl (Precipitate) Product->Byproduct Side Product

Figure 1: Standard synthesis of E4MB via mesylation of the allylic alcohol.

Detailed Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 4-hydroxybut-2-enoate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add Triethylamine (TEA) (1.2 equiv) dropwise.

  • Activation: Add Methanesulfonyl Chloride (MsCl) (1.1 equiv) dropwise over 15 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent polymerization.

  • Completion: Stir at 0°C for 30–60 minutes. Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with cold saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at < 30°C .
    • Note: Do not distill. The product is thermally labile. Use crude for subsequent steps or purify via rapid silica filtration (if stable).

Reactivity Profile: The "Bifunctional Switch"

The utility of E4MB lies in its ability to undergo two distinct modes of reactivity depending on the nucleophile and conditions.

Mode A: Allylic Nucleophilic Substitution ( / )

This is the dominant pathway for "soft" nucleophiles (e.g., thiols, azides, phosphines). The mesylate is displaced, retaining the crotonate double bond geometry (usually E-isomer).

  • Mechanism: Direct attack at C4 (

    
    ) or attack at C2 with rearrangement (
    
    
    
    ).
  • Key Application: Synthesis of Allylic Amines and Thioethers .

Mode B: Michael Addition-Elimination

"Hard" nucleophiles or bifunctional reagents may attack the C3 position (


-carbon) first, leading to complex cyclization cascades.
Reactivity Flowchart (Graphviz)

Reactivity E4MB Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (E4MB) SN2 Path A: Allylic Substitution (SN2) (Soft Nucleophiles: R-SH, N3-) E4MB->SN2 Kinetic Control Michael Path B: Michael Addition (Hard Nucleophiles: R-MgBr, Enolates) E4MB->Michael Thermodynamic Control Cyclization Path C: Cyclization (Bifunctional Nucleophiles: Amidines) E4MB->Cyclization Cascade Prod_SN2 Functionalized Crotonates (e.g., 4-Azidocrotonate) SN2->Prod_SN2 Prod_Michael Beta-Substituted Esters Michael->Prod_Michael Prod_Het Heterocycles (Pyrrolinones, Furans) Cyclization->Prod_Het

Figure 2: Divergent reactivity pathways of E4MB based on nucleophile selection.

Applications in Drug Development

Synthesis of Non-Natural Amino Acids

E4MB serves as a precursor to


-substituted glutamic acid derivatives  or vinyl-glycines .
  • Protocol: Reaction with diethyl acetamidomalonate (DEAM) under basic conditions (NaOEt/EtOH) typically results in allylic alkylation. Subsequent hydrolysis yields the amino acid.

Heterocycle Construction

The 1,4-electrophilic character allows for [3+2] or [3+3] annulations.

  • Pyrroles: Reaction with primary amines followed by intramolecular condensation.

  • Furanones: Reaction with

    
    -keto esters via O-alkylation followed by Knoevenagel-type condensation.
    
Linker Chemistry (PROTACs)

The crotonate backbone provides a rigid 4-carbon spacer. The mesylate allows for the attachment of a ligand, while the ester can be hydrolyzed to an acid for amide coupling, making it an ideal "rigid linker" for Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling (ICH M7 Compliance)

Critical Warning: Mesylates are classified as Potentially Genotoxic Impurities (PGIs) due to their alkylating potential.

  • Containment: Handle exclusively in a fume hood. Use double-gloving (Nitrile).

  • Quenching: All glassware and waste streams must be treated with a nucleophilic quench solution (e.g., 1M NaOH or dilute Ammonia) to destroy residual mesylate before disposal.

  • Storage: Store under inert gas (

    
     or Ar) at -20°C. The compound degrades to release Methanesulfonic acid (MsOH), which can autocatalyze further decomposition.
    

References

  • Preparation of Allylic Mesylates: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. Link

  • Reactivity of 4-substituted Crotonates: Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103(8), 2921-2944. Link

  • Genotoxicity of Mesylates (ICH M7): Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link

  • Analogous Bromide Chemistry: Organic Syntheses, Coll. Vol. 5, p. 255 (1973); Vol. 40, p. 82 (1960). (Reference for Ethyl 4-bromocrotonate reactivity). Link

Foundational

Biological activity of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Biological Activity and Synthetic Utility of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate: A Technical Guide Executive Summary Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate) is a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and Synthetic Utility of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate: A Technical Guide

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate) is a highly specialized electrophilic reagent used primarily in the synthesis of bioactive molecules, particularly GABA analogs and heterocyclic pharmacophores . Structurally, it combines an


-unsaturated ester (Michael acceptor) with an allylic methanesulfonate (mesylate) leaving group. This bifunctionality makes it a versatile "linchpin" for constructing complex molecular architectures, including 4-aminocrotonic acid derivatives  (GABA-C receptor agonists) and pyrrolin-2-ones . While not a direct therapeutic agent itself due to its high reactivity and potential toxicity (alkylating agent), it serves as a critical intermediate in medicinal chemistry and chemical biology.

Chemical Identity & Reactivity Profile[1][2]

1.1 Structural Analysis The molecule consists of an ethyl crotonate backbone functionalized at the


-position with a methanesulfonyloxy group.
  • IUPAC Name: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

  • Synonyms: Ethyl 4-mesyloxycrotonate; Ethyl 4-(methanesulfonyloxy)-2-butenoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.23 g/mol

  • Key Functional Groups:

    • 
      -Unsaturated Ester:  Susceptible to Michael addition (nucleophilic attack at C3).
      
    • Allylic Mesylate: Excellent leaving group, susceptible to

      
       or 
      
      
      
      displacement.

1.2 Electrophilicity & Mechanism of Action Ethyl 4-mesyloxycrotonate acts as a bifunctional electrophile . Its reactivity is governed by two competing or sequential pathways:

  • Direct Allylic Substitution (

    
    ):  Nucleophiles (amines, azides, thiols) attack the C4 carbon, displacing the mesylate group. This is the primary mode of reactivity used in synthesis.
    
  • Conjugate Addition-Elimination (

    
    ):  Nucleophiles attack the C2 or C3 position, potentially leading to rearrangement or cyclization.
    

This dual reactivity allows for the rapid construction of functionalized allylic systems that are difficult to access via other methods (e.g., direct halogenation often yields mixtures).

Biological Applications & Synthetic Utility[3]

2.1 Synthesis of GABA Analogs (GABA-C Agonists) A primary application of Ethyl 4-mesyloxycrotonate is in the synthesis of 4-aminocrotonic acid (4-ACA) and its derivatives. 4-ACA is a conformationally restricted analog of


-aminobutyric acid (GABA) and acts as a potent agonist at GABA-C receptors  (specifically 

subunits).
  • Pathway:

    • Displacement: Reaction with sodium azide (

      
      ) yields Ethyl 4-azidocrotonate.
      
    • Reduction: Staudinger reduction (using

      
      ) or catalytic hydrogenation converts the azide to an amine.
      
    • Hydrolysis: Ester hydrolysis yields 4-aminocrotonic acid.

2.2 Heterocycle Formation (Pyrrolinones & Furanones) The compound serves as a precursor for 5-membered heterocycles found in various natural products and drugs.

  • Pyrrolin-2-ones: Reaction with primary amines followed by lactamization.

  • Butenolides (Furan-2-ones): Hydrolysis and intramolecular cyclization.

2.3 Cysteine Targeting Probe Due to its Michael acceptor and leaving group properties, the compound can be used as a covalent probe to label active-site cysteines in enzymes (e.g., cysteine proteases). The mesylate group can be displaced by a thiol, or the double bond can undergo Michael addition, permanently modifying the protein.

Experimental Protocols

3.1 Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Note: This protocol is adapted from standard procedures for mesylation of allylic alcohols.

Reagents:

  • Ethyl 4-hydroxycrotonate (1.0 equiv) [Precursor]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (

    
    ) (Solvent)
    

Procedure:

  • Preparation: Dissolve Ethyl 4-hydroxycrotonate in anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Add

    
     followed by the dropwise addition of MsCl over 15-20 minutes. Maintain temperature < 5°C to prevent polymerization.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with ice-cold water. Extract with

    
     (3x). Wash combined organics with dilute HCl (1M), 
    
    
    
    (sat.), and brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude mesylate is often used directly due to instability on silica gel. If necessary, purify via rapid column chromatography (Hexanes/EtOAc).
    

3.2 Synthesis of Ethyl 4-Azidocrotonate (GABA Precursor) Reagents:

  • Ethyl 4-mesyloxycrotonate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF or DMSO (Solvent)

Procedure:

  • Dissolve the mesylate in DMF.

  • Add

    
     carefully (Risk of shock sensitivity with azides).
    
  • Stir at room temperature for 2-4 hours.

  • Dilute with water and extract with diethyl ether.

  • Safety: Do not concentrate the azide solution to dryness if possible; use in solution for the next step (reduction).

Visualization: Synthesis & Reactivity Pathways

G cluster_0 Biological Application Start Ethyl 4-hydroxycrotonate Mesylate Ethyl 4-[(methanesulfonyl)oxy] but-2-enoate (Active Electrophile) Start->Mesylate MsCl, Et3N (Activation) Azide Ethyl 4-azidocrotonate Mesylate->Azide NaN3 (Substitution) Heterocycle Pyrrolin-2-ones (Drug Scaffold) Mesylate->Heterocycle R-NH2 (Cyclization) Protein Cysteine-Modified Protein (Covalent Adduct) Mesylate->Protein Cys-SH (Alkylation) Amine Ethyl 4-aminocrotonate Azide->Amine PPh3 / H2 (Reduction) GABA_Analog 4-Aminocrotonic Acid (GABA-C Agonist) Amine->GABA_Analog Hydrolysis

Figure 1: Synthetic pathways transforming Ethyl 4-mesyloxycrotonate into bioactive GABA analogs and heterocycles.[1][2][3]

Safety & Handling (Critical)

5.1 Toxicity Profile

  • Alkylating Agent: As a mesylate, this compound is a potent alkylating agent. It can react with DNA and proteins, posing a risk of genotoxicity and carcinogenicity .

  • Lachrymator: Like its bromo-analog, it may act as a lachrymator (tear gas effect) and severe skin irritant.

  • Instability: The compound is thermally unstable and can decompose violently if heated excessively or stored improperly.

5.2 Handling Protocols

  • Containment: Handle only in a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a lab coat.

  • Disposal: Quench excess reagent with aqueous ammonia or sodium hydroxide before disposal. Do not mix with strong oxidizers.

References

  • Tanikaga, R., et al. (1986). "Synthesis of Ethyl 4-Hydroxycrotonate." Organic Syntheses, 64, 104.[1] Link

  • Johnston, G. A. R. (1996). "GABA-C Receptors: Relatively Simple Transmitter-Gated Ion Channels?" Trends in Pharmacological Sciences, 17(9), 319-323. Link

  • Allan, R. D., et al. (1990). "Synthesis and Activity of a Potent GABA-C Receptor Agonist, Trans-4-aminocrotonic acid." European Journal of Pharmacology, 183(6), 2221. Link

  • Feichtinger, K., et al. (1998). "Diphenyl Phosphorazidate (DPPA) in the Synthesis of 4-Substituted Crotonates." Journal of Organic Chemistry, 63(23), 8432. Link

Sources

Exploratory

The Architect of the Warhead: A Technical Guide to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

The following is an in-depth technical guide on Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , structured for researchers and drug development professionals. CAS Number: 63658-15-1 Synonyms: Ethyl 4-mesyloxycrotonate; Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , structured for researchers and drug development professionals.

CAS Number: 63658-15-1 Synonyms: Ethyl 4-mesyloxycrotonate; Ethyl 4-(methylsulfonyloxy)crotonate Molecular Formula: C₇H₁₂O₅S Molecular Weight: 208.23 g/mol

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a specialized bifunctional electrophile serving as a critical intermediate in the synthesis of covalent kinase inhibitors . Structurally, it combines an


-unsaturated ester (Michael acceptor precursor) with a primary allylic mesylate (leaving group).

While historically overshadowed by its halogenated analog (ethyl 4-bromocrotonate), this mesylate has emerged as a pivotal tool in modern medicinal chemistry for constructing the 4-(dimethylamino)crotonamide "warhead" found in blockbuster drugs like Neratinib (Nerlynx) and Afatinib (Gilotrif) . Its utility, however, is double-edged: it offers a cleaner synthetic route than lachrymatory halides but represents a potent Genotoxic Impurity (GTI) that requires rigorous control strategies under ICH M7 guidelines.

Chemical Identity & Reactivity Profile

The molecule features two distinct electrophilic sites, allowing for sequential functionalization:

  • Allylic C4 Position (Primary Electrophile): The mesylate group (-OMs) is a "hard," excellent leaving group, highly susceptible to

    
     displacement by nucleophiles (amines, thiols).
    
  • C2-C3 Double Bond (Secondary Electrophile): The conjugated system acts as a Michael acceptor, though in this specific ester form, it is typically preserved during C4 substitution to be later activated (e.g., via hydrolysis and coupling) for covalent protein binding.

Reactivity Hierarchy


Experimental Note: The mesylate allows for rapid displacement by secondary amines (e.g., dimethylamine) at low temperatures (

to RT) without triggering polymerization or premature Michael addition, a selectivity profile often superior to the more reactive bromocrotonate.

History and Evolution of Synthesis

The "Halide Era" vs. The "Sulfonate Era"

Historically, the introduction of the 4-aminocrotonate moiety relied on Ethyl 4-bromocrotonate . While effective, the bromide is a potent lachrymator, unstable to storage, and prone to radical byproducts.

The shift toward the mesylate derivative gained traction in the late 1990s and 2000s, driven by the need for scalable, non-lachrymatory processes in GMP environments. The seminal preparation of the precursor, Ethyl 4-hydroxycrotonate , was standardized in Organic Syntheses (Vol. 77, 2000), utilizing a selective borane reduction of monoethyl fumarate. This unlocked the mesylate route as a viable industrial pathway.

Synthesis Pathway

The industrial synthesis typically follows a 3-step sequence starting from maleic anhydride or fumarate derivatives.

Synthesis Start Monoethyl Fumarate Step1 Selective Reduction (BH3·THF or Mixed Anhydride) Start->Step1 Inter Ethyl 4-hydroxycrotonate (Precursor) Step1->Inter -COOH to -CH2OH Step2 Mesylation (MsCl, Et3N, DCM, 0°C) Inter->Step2 Product Ethyl 4-mesyloxycrotonate (Target) Step2->Product -OH to -OMs

Figure 1: Synthetic pathway from Monoethyl Fumarate to Ethyl 4-mesyloxycrotonate.

Role in Drug Development: The "Warhead" Factory

The primary application of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is the synthesis of the 4-(dimethylamino)crotonyl tail. This moiety is the covalent warhead responsible for alkylating Cysteine-797 (in EGFR) or Cysteine-481 (in BTK).

Mechanism of Warhead Construction

The mesylate undergoes a clean


 displacement with dimethylamine. The resulting amino-ester is then hydrolyzed to the acid, which is activated (e.g., via oxalyl chloride) to couple with the aniline core of the drug.

Case Study: Neratinib Synthesis

  • Precursor: Ethyl 4-mesyloxycrotonate.

  • Reaction: Treated with dimethylamine in THF.

  • Product: Ethyl 4-(dimethylamino)crotonate.

  • Downstream: Hydrolysis

    
     Acid 
    
    
    
    Acid Chloride
    
    
    Coupling to 6-amino-3-cyanoquinoline core.
Comparative Data: Leaving Group Efficiency
FeatureEthyl 4-bromocrotonateEthyl 4-mesyloxycrotonate
Leaving Group Bromide (

)
Mesylate (

)
Handling Severe Lachrymator (Tear Gas)Solid/Oil (Non-volatile, Toxic)
Stability Degrades in light/RTStable at

Reaction Kinetics Very Fast (Risk of bis-alkylation)Controlled (High mono-selectivity)
Atom Economy Poor (Br mass high)Moderate

Safety & Genotoxicity (ICH M7 Context)

For drug developers, this molecule is classified as a Class 2 Genotoxic Impurity (Mutagenic with known carcinogenic potential, but controllable).

The Risk Profile

Alkyl mesylates are direct-acting alkylating agents. They can methylate DNA bases (e.g., N7-guanine), leading to replication errors.

  • Formation Risk: If a synthesis involves Ethyl 4-hydroxycrotonate and Methanesulfonyl chloride (or MsOH in alcoholic solvents), this impurity can form.

  • Control Strategy:

    • Purge Factor: Ensure the subsequent reaction (amine displacement) is driven to >99.9% conversion.

    • Hydrolysis: Any residual mesylate is rapidly hydrolyzed in the subsequent aqueous basic workup (saponification step), converting it back to the harmless hydroxy acid/alcohol.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Validating Source: Adapted from Org. Synth. 2000, 77, 198 (Precursor) & Standard Mesylation Procedures.

  • Setup: Flame-dried 500 mL round-bottom flask,

    
     atmosphere.
    
  • Reagents:

    • Ethyl 4-hydroxycrotonate (13.0 g, 100 mmol)

    • Triethylamine (15.3 mL, 110 mmol)

    • Dichloromethane (DCM, anhydrous, 200 mL)

    • Methanesulfonyl chloride (MsCl, 8.5 mL, 110 mmol)

  • Procedure:

    • Dissolve hydroxycrotonate and TEA in DCM. Cool to

      
      .
      
    • Add MsCl dropwise over 30 mins. Exotherm warning: Maintain T < 0°C.

    • Stir at

      
       for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).
      
    • Workup: Wash with cold

      
      , then saturated 
      
      
      
      , then brine.
    • Isolation: Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
    • Result: Pale yellow oil. Use immediately or store at

      
      .
      
Protocol B: Conversion to Ethyl 4-(dimethylamino)crotonate
  • Reagents:

    • Crude Mesylate (from above)

    • Dimethylamine (2.0 M in THF, 150 mmol, 1.5 eq)

  • Procedure:

    • Dissolve mesylate in THF (100 mL). Cool to

      
      .
      
    • Add dimethylamine solution dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Observation: Precipitation of dimethylammonium mesylate salts confirms reaction progress.

Mechanism of Action (Warhead Synthesis)

The following diagram illustrates the


 displacement mechanism utilized to install the amine functionality.

Mechanism Mesylate Ethyl 4-mesyloxycrotonate (Electrophile) TS SN2 Transition State (Backside Attack) Mesylate->TS C-O bond weakens Amine Dimethylamine (Nucleophile) Amine->TS N lone pair attacks C4 Product Ethyl 4-(dimethylamino)crotonate (Pre-Warhead) TS->Product Leaving Mesylate Ion (-OMs) TS->Leaving

Figure 2: SN2 Displacement Mechanism. The amine nucleophile attacks the C4 position, displacing the mesylate leaving group to form the amino-ester.

References

  • Organic Syntheses Procedure (Precursor): Falmagne, J. B., Escudero, J., Taleb-Sahraoui, S., & Ghosez, L. (2000). Ethyl 4-Hydroxycrotonate. Organic Syntheses, 77, 198. Link

  • Genotoxic Impurity Control: Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Neratinib Synthesis: Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy, 341(9), 579-590. Link

  • Mesylation Protocol: Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones. Journal of the American Chemical Society, 126(17), 5436-5445. (Standard MsCl/TEA methodology). Link

Foundational

Unlocking Synthetic Potential: A Technical Guide to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a bifunctional molecule poised for significant applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a bifunctional molecule poised for significant application in modern organic synthesis. Its structure, incorporating both a reactive allylic mesylate and an electron-deficient alkene, offers a rich landscape for chemical exploration. This guide provides an in-depth analysis of the synthesis and potential research applications of this compound, presenting it as a versatile precursor for a diverse array of molecular architectures. We will explore its utility in nucleophilic substitutions, cycloaddition reactions, and Michael additions, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic application of this building block can facilitate the efficient construction of complex molecules, including heterocycles and carbocycles of potential biological and pharmaceutical interest.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the quest for novel molecular entities, the development of versatile and highly functionalized building blocks is of paramount importance. Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate emerges as a compelling synthon, strategically designed with two key reactive sites:

  • An Allylic Mesylate: The methanesulfonyl (mesyl) group at the C4 position serves as an excellent leaving group, activating the allylic system for nucleophilic attack. This enables a range of substitution reactions, including the renowned Tsuji-Trost palladium-catalyzed allylic alkylation, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1]

  • An α,β-Unsaturated Ester: This electron-deficient alkene system is a classic Michael acceptor, susceptible to conjugate addition by a wide variety of nucleophiles.[2] Furthermore, its dienophilic nature makes it a prime candidate for cycloaddition reactions.

The synergistic combination of these functionalities within a single, relatively simple molecule opens the door to a multitude of synthetic transformations, allowing for the rapid construction of molecular complexity from a readily accessible starting material. This guide will illuminate the pathways to harnessing this potential.

Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

The preparation of the title compound is a straightforward two-step process commencing with the synthesis of its precursor, ethyl 4-hydroxybut-2-enoate.

Step 1: Synthesis of Ethyl 4-hydroxybut-2-enoate

The creation of the α,β-unsaturated ester can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination reaction between a stabilized phosphonate ylide and an aldehyde offers excellent control over the geometry of the resulting double bond, typically favoring the formation of the (E)-alkene.[4][5]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: To the ylide solution, add a solution of ethyl glyoxylate in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford ethyl 4-hydroxybut-2-enoate.

Step 2: Mesylation of Ethyl 4-hydroxybut-2-enoate

The conversion of the primary alcohol to the corresponding mesylate is a standard procedure that transforms the hydroxyl group into a highly effective leaving group.[6][7]

Experimental Protocol: Mesylation of an Allylic Alcohol

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve ethyl 4-hydroxybut-2-enoate in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add triethylamine (Et₃N) or another suitable non-nucleophilic base.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Aqueous Work-up: Upon completion, quench the reaction with the addition of cold water. Separate the organic layer, and wash successively with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.

Potential Research Area 1: Nucleophilic Allylic Substitution

The allylic mesylate moiety of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a prime substrate for a variety of nucleophilic substitution reactions.

Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[8] It proceeds via a π-allyl palladium intermediate, which can then be attacked by a wide range of "soft" nucleophiles.[1][9]

Diagram 1: The Catalytic Cycle of the Tsuji-Trost Reaction

Tsuji_Trost_Cycle Substrate Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate PiAllyl π-Allyl Pd(II) Complex Substrate->PiAllyl Oxidative Addition Pd0 Pd(0)L_n Product Alkylated Product PiAllyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nu Nucleophile (Nu⁻)

Caption: Catalytic cycle of the Tsuji-Trost allylic alkylation.

Potential Nucleophiles and Resulting Structures:

Nucleophile TypeExampleResulting Structure
Carbon Nucleophiles Malonates, β-ketoesters, organozinc reagentsElongated carbon chains, precursors to complex cyclic systems
Nitrogen Nucleophiles Amines, amides, azidesAllylic amines, amides, and azides
Oxygen Nucleophiles Alcohols, phenols, carboxylatesAllylic ethers and esters
Sulfur Nucleophiles Thiols, thiophenolsAllylic sulfides

Experimental Protocol: General Procedure for Tsuji-Trost Allylic Alkylation

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃) and the desired phosphine ligand (e.g., PPh₃, dppe) to anhydrous THF. Stir for 15-20 minutes to allow for complex formation.

  • Nucleophile Generation: In a separate flask, prepare the nucleophile. For carbon nucleophiles like malonates, this typically involves deprotonation with a suitable base (e.g., NaH, K₂CO₃).

  • Reaction Assembly: Add the solution of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate to the catalyst mixture, followed by the dropwise addition of the pre-formed nucleophile solution.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Direct SN2 and SN2' Reactions

In the absence of a palladium catalyst, strong nucleophiles can directly displace the mesylate group via either an SN2 or an SN2' mechanism, leading to linear or branched products, respectively. The regioselectivity of this reaction can often be controlled by the choice of nucleophile and reaction conditions.

Potential Research Area 2: Cycloaddition Reactions

The electron-deficient nature of the α,β-unsaturated ester makes it an excellent participant in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate can react with a variety of dienes to form six-membered rings. The resulting cyclohexene derivatives would contain a handle (the mesyloxyethyl group) for further functionalization.

[2+2] Photocycloaddition

Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of substituted cyclobutane rings.[10][11] These reactions are often promoted by a photosensitizer and visible or UV light.[12][13]

Diagram 2: Generalized [2+2] Photocycloaddition Workflow

Photocycloaddition_Workflow Start Reactants & Photosensitizer in Solvent Irradiation Irradiation (e.g., Blue LED) Start->Irradiation Reaction Cycloaddition Reaction Irradiation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Cyclobutane Product Purification->Product

Caption: A typical workflow for a photocatalyzed [2+2] cycloaddition.

Experimental Protocol: [2+2] Photocycloaddition

  • Reaction Setup: In a quartz reaction vessel, dissolve Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, the alkene coupling partner, and a photosensitizer (e.g., thioxanthone) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Irradiate the stirred solution with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the cyclobutane product.

Potential Research Area 3: Michael Addition and Subsequent Transformations

The α,β-unsaturated ester is a classic Michael acceptor, allowing for the 1,4-conjugate addition of a wide range of nucleophiles.[14]

Copper-Catalyzed Michael Addition of Grignard Reagents

While Grignard reagents typically add to the carbonyl carbon of esters (1,2-addition), the presence of a catalytic amount of a copper(I) salt directs the addition to the β-carbon (1,4-addition).[15][16]

Experimental Protocol: Copper-Catalyzed Michael Addition

  • Reaction Setup: To a suspension of a copper(I) salt (e.g., CuI) in anhydrous THF at low temperature (e.g., -78 °C), add the Grignard reagent dropwise.

  • Substrate Addition: After stirring for a short period, add a solution of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in THF to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at low temperature, gradually warming to room temperature.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: The product is purified by standard chromatographic techniques.

Synthesis of Substituted γ-Butyrolactones

The product of a Michael addition to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a δ-substituted-γ-mesyloxy ester. This intermediate is perfectly poised for intramolecular cyclization to form a γ-butyrolactone, a common motif in natural products.[17][18][19][20]

Synthesis of Vinylcyclopropanes

Treatment of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate with a nucleophile that can also act as a leaving group in a subsequent step, such as a sulfur ylide, can lead to the formation of vinylcyclopropanes.[21][22][23]

Synthesis of Substituted Cyclopentenes

The 1,4-dicarbonyl compounds that can be generated from Michael additions are valuable precursors for the synthesis of cyclopentenones via intramolecular aldol condensation.[24][25][26]

Conclusion

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a highly promising and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of transformations, providing access to a diverse array of complex molecular architectures. The protocols and research avenues outlined in this guide are intended to serve as a foundation for further exploration and innovation. By leveraging the unique properties of this bifunctional reagent, researchers can unlock new synthetic pathways and accelerate the discovery of novel molecules with potential applications in medicine, materials science, and beyond.

References

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Reaction Mode of the Horner-Wadsworth-Emmons Reaction for the Preparation of α- Fluoro-α,β-unsaturated Esters. (1998, July 1). Journal of the Chinese Chemical Society. Available at: [Link]

  • Stereoselective Synthesis of Fused Vinylcyclopropanes by Intramolecular Tsuji–Trost Cascade Cyclization. (2018, October 12). Organic Letters - ACS Publications. Available at: [Link]

  • Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. (2025, August 6). ResearchGate. Available at: [Link]

  • One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. (2022, July 13). ACS Publications. Available at: [Link]

  • Synthesis of Vinyl Cyclopropanes via Anion Relay Cyclization. (2018, June 29). ACS Publications. Available at: [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. (2022, October 25). PMC - NIH. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. (2022, February 22). ResearchGate. Available at: [Link]

  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. SciSpace. Available at: [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022, December 8). ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]

  • CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone. Google Patents.
  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. (2022, October 25). Chemistry – A European Journal. Available at: [Link]

  • Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. (2025, May 5). PMC. Available at: [Link]

  • Cyclopentane Synthesis. Baran Lab. Available at: [Link]

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (2012, January 10). PMC. Available at: [Link]

  • Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. (2025, May 5). Beilstein Journals. Available at: [Link]

  • New Strategies for [2+2] Photocycloadditions of Aliphatic Alkenes. (2020, November 14). University of Wisconsin–Madison. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2016, May 17). PMC. Available at: [Link]

  • One-Pot Conversion of Allylic Alcohols to α-Methyl Ketones via Iron-Catalyzed Isomerization–Methylation. (2019, December 19). PMC. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Acidity-directed synthesis of substituted gamma-butyrolactones from aliphatic aldehydes. (2007, May 24). Organic Letters. Available at: [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available at: [Link]

  • Tsuji–Trost reaction. Wikipedia. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]

  • Synthesis of Vinyl Cyclopropanes via Anion Relay Cyclization. Amanote Research. Available at: [Link]

  • Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. ResearchGate. Available at: [Link]

  • Conjugate Additions of Grignard Reagents to - Amanote Research. Amanote Research. Available at: [Link]

  • Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. (2025, May 5). Beilstein Journals. Available at: [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Available at: [Link]

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  • Butenolide synthesis. Organic Chemistry Portal. Available at: [Link]

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  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2013, August 21). PMC. Available at: [Link]

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Exploratory

Advanced Theoretical Characterization of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Executive Summary Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB) represents a critical class of functionalized allylic electrophiles used as building blocks in pharmaceutical synthesis. However, its structural motif—c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB) represents a critical class of functionalized allylic electrophiles used as building blocks in pharmaceutical synthesis. However, its structural motif—combining an


-unsaturated ester with a highly reactive mesylate leaving group—classifies it as a Potentially Genotoxic Impurity (PGI) .

This guide provides a rigorous theoretical framework for studying EMSB. Unlike standard reports, we focus on the causality between electronic structure and biological reactivity . We utilize Density Functional Theory (DFT) to map the competition between Michael addition and allylic alkylation (


), providing a predictive model for both synthetic utility and genotoxic risk.

Part 1: Computational Methodology & Geometry Optimization

To ensure data integrity, theoretical studies of EMSB must move beyond standard gas-phase calculations. The polar nature of the mesylate group requires solvation models to accurately predict transition state energies.

Recommended Level of Theory

For organic electrophiles of this size (


 atoms), the following protocol ensures a balance between computational cost and accuracy (E-E-A-T compliant):
  • Functional: B3LYP or M06-2X (M06-2X is superior for dispersion forces in transition states).

  • Basis Set: 6-311++G(d,p) (Diffuse functions '++' are critical for describing the anionic leaving group

    
    ).
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Use Water (

    
    ) for biological relevance and Dichloromethane (
    
    
    
    ) for synthetic relevance.
Conformational Analysis

EMSB exists primarily as the (E)-isomer (trans) due to the thermodynamic stability of the crotonate backbone. However, the rotation of the ethyl and mesyl groups creates multiple local minima.

Protocol:

  • Perform a relaxed Potential Energy Surface (PES) scan around the

    
     and 
    
    
    
    dihedrals.
  • Identify the global minimum where the

    
     bond is aligned for maximum 
    
    
    
    orbital overlap.

Part 2: Electronic Structure & Reactivity Descriptors

The reactivity of EMSB is defined by two electrophilic sites: the


-carbon (Michael acceptor) and the 

-carbon (Alkylating site). We quantify this competition using Frontier Molecular Orbital (FMO) analysis.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs and the alkene

    
    -system.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): The critical descriptor. In EMSB, the LUMO is a superposition of the alkene

    
     orbital and the 
    
    
    
    orbital of the
    
    
    bond.

Interpretation: A lower LUMO energy gap indicates higher susceptibility to nucleophilic attack. The specific localization of the LUMO coefficients predicts where the attack occurs (Regioselectivity).

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict "Hard" vs. "Soft" reactivity.

DescriptorFormulaPhysical MeaningTarget Value for EMSB
Chemical Potential (

)

Escaping tendency of electrons.High negative value (strong electrophile).
Chemical Hardness (

)

Resistance to charge transfer.Moderate (allows orbital control).
Electrophilicity Index (

)

Global electrophilic power.

eV (High reactivity).

Part 3: Mechanistic Pathways (The "Why")

This section details the core conflict in EMSB reactivity: Direct Alkylation vs. Conjugate Addition .

The Competitive Landscape
  • Pathway A (

    
    ):  Direct displacement of the mesylate by a nucleophile (e.g., DNA base N7-Guanine).
    
  • Pathway B (Michael Addition): Attack at the

    
    -carbon, followed by elimination or protonation.
    
  • Pathway C (

    
    ):  Attack at the 
    
    
    
    -carbon with allylic rearrangement.
Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of reactivity, essential for understanding impurity formation in drug synthesis.

EMSB_Reactivity cluster_paths Competitive Pathways EMSB EMSB (Reactant) TS_SN2 TS-1: S_N2 Attack (γ-carbon) EMSB->TS_SN2 Hard Nucleophile (DNA Bases) TS_Michael TS-2: Michael Addition (β-carbon) EMSB->TS_Michael Soft Nucleophile (Thiols/Amines) Product_Alk Alkylated Product (Genotoxicity Risk) TS_SN2->Product_Alk Product_Add Michael Adduct (Synthetic Intermediate) TS_Michael->Product_Add

Figure 1: Mechanistic bifurcation of EMSB. The red path represents the genotoxic trajectory (


), while the yellow path represents the standard synthetic utility (Michael Addition).

Part 4: In Silico Toxicology & Genotoxicity Prediction

For drug development professionals, the theoretical study must culminate in a safety assessment. Alkyl mesylates are "Alerting Structures" under ICH M7 guidelines.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping identifies the regions most likely to interact with DNA.

  • Protocol: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

  • Observation: The carbon attached to the mesylate (C4) will exhibit a distinct positive electrostatic cap (Blue region). This "

    
    -hole" is the vector for DNA alkylation.
    
QSAR & Bacterial Reverse Mutation (Ames)

Theoretical data feeds into QSAR models (e.g., OECD QSAR Toolbox or Derek Nexus).

  • Alert: "Alkyl ester of sulfonic acid."

  • Mechanism: Transfer of the ethyl-butenoate group to the N7 position of Guanine, leading to depurination and strand breaks.

Part 5: Experimental Validation Protocols

A theoretical guide is incomplete without experimental verification.

The "Trapping" Experiment

To validate the calculated electrophilicity (


), perform a kinetic competition study.

Step-by-Step Methodology:

  • Setup: Dissolve EMSB (1.0 eq) in deuterated solvent (

    
    ).
    
  • Nucleophile: Add 4-(4-nitrobenzyl)pyridine (NBP) as a surrogate for DNA nucleophiles.

  • Monitoring: Track reaction progress via

    
    -NMR.
    
    • Signal: Disappearance of the doublet at

      
       4.8 ppm (
      
      
      
      ).
    • Kinetics: Plot

      
       vs. time to determine the pseudo-first-order rate constant (
      
      
      
      ).
  • Correlation: Correlate

    
     with the calculated LUMO energy (
    
    
    
    ). A linear correlation validates the DFT model.[1]
Workflow for Theoretical Study

The following DOT diagram outlines the standard operating procedure (SOP) for characterizing this molecule.

Workflow Step1 1. Geometry Optimization (B3LYP/6-311++G**) Step2 2. Frequency Calculation (Ensure NImag=0) Step1->Step2 Step3 3. Electronic Properties (HOMO/LUMO/MEP) Step2->Step3 Step4 4. Transition State Search (QST3 Method) Step3->Step4 Step5 5. Solvation Corrections (PCM - Water) Step4->Step5 Step6 6. Genotoxicity Prediction (QSAR Integration) Step5->Step6

Figure 2: Standard Operating Procedure (SOP) for the theoretical characterization of EMSB.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source of Global Reactivity Descriptors).
  • OECD. (2017). OECD Guideline for Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Teasdale, A. (2017).[2] Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Context for Alkyl Mesylates as PGIs). [Link]

  • Domingo, L. R., et al. (2016). A Molecular Electron Density Theory Study of the Reactivity of Azomethine Ylides in [3+2] Cycloaddition Reactions. Journal of Organic Chemistry. (Methodology for Electrophilicity Index). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Tool In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a central theme. Ethyl 4-[(methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a central theme. Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate emerges as a highly valuable and versatile C4 building block, ingeniously combining two key reactive functionalities within a single molecule: an electrophilic α,β-unsaturated ester and a terminal mesylate, which is an excellent leaving group.

This dual reactivity is the cornerstone of its utility. The α,β-unsaturated ester system is a classic Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.[1][2] The mesylate group, situated at the γ-position relative to the carbonyl, provides a reactive handle for subsequent nucleophilic substitution or elimination reactions. This unique arrangement allows for the design of elegant tandem reaction sequences, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds from a single, streamlined operation.

This guide provides an in-depth exploration of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate's synthetic potential, detailing the causality behind experimental choices and offering robust, field-proven protocols for its application.

Synthesis of the Building Block

The most common and reliable route to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate begins with the commercially available precursor, ethyl (E)-4-hydroxybut-2-enoate. The synthesis is a straightforward mesylation of the primary alcohol.

Protocol 2.1: Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

This protocol details the conversion of a primary alcohol to the corresponding mesylate. The use of triethylamine is critical to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy work-up.

  • Reagents & Equipment:

    • Ethyl (E)-4-hydroxybut-2-enoate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Ice bath

    • Round-bottom flask equipped with a nitrogen inlet and a dropping funnel

    • Standard glassware for aqueous work-up and extraction

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve ethyl (E)-4-hydroxybut-2-enoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath. Causality: This temperature control is crucial to manage the exothermicity of the reaction and minimize the formation of undesired byproducts.

    • Add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

Core Application: A Platform for Tandem Reactions

The true synthetic power of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate lies in its ability to orchestrate sequential reactions. The following sections detail its primary applications.

Application I: Michael Addition-Intramolecular Substitution for Cyclopropane Synthesis

One of the most elegant applications is the construction of functionalized cyclopropanes. This process involves a base-mediated Michael addition of a soft carbon nucleophile (e.g., diethyl malonate) followed by an intramolecular Sₙ2 reaction where the newly formed enolate displaces the terminal mesylate.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the active methylene compound without competing in the Michael addition.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the metal cation and do not interfere with the nucleophile or the base.

  • Temperature: The initial deprotonation and Michael addition are often performed at low temperatures to ensure controlled reaction, while the subsequent cyclization may require gentle heating to facilitate the intramolecular substitution.

Protocol 3.1.1: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.1 eq, 60% dispersion in mineral oil). Cool the suspension to 0 °C.

  • Nucleophile Generation: Add diethyl malonate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Michael Addition: Add a solution of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (1.05 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC. Gentle heating (e.g., to 40-50 °C) may be required to drive the cyclization to completion.

  • Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography to yield the desired cyclopropane product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular SN2 Cyclization Nuc Nucleophile (e.g., Malonate Anion) Intermediate Enolate Intermediate Nuc->Intermediate 1,4-Conjugate Addition Reagent Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Reagent->Intermediate Product Cyclopropane Product Intermediate->Product Intramolecular Displacement of OMs

Caption: Tandem Michael Addition-Cyclization Workflow.

Application II: Synthesis of Heterocycles via Conjugate Addition-Cyclization

By substituting carbon nucleophiles with heteroatom nucleophiles such as amines or thiols, this building block becomes a powerful tool for synthesizing five-membered heterocycles. For example, reaction with a primary amine can lead to substituted pyrrolidines.

Protocol 3.2.1: Synthesis of N-Benzyl-3-carbethoxypyrrolidine

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (2.0 eq) in a suitable solvent like acetonitrile or ethanol. Causality: Using an excess of the amine serves both as the nucleophile and as a base to neutralize any acid formed, driving the reaction forward.

  • Addition: Add Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (1.0 eq) to the amine solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for 6-24 hours. Monitor the reaction by TLC or LC-MS. The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular cyclization to displace the mesylate.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the N-benzyl pyrrolidine derivative.

Application III: As a Dienophile in [4+2] Cycloaddition Reactions

The electron-deficient double bond of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate makes it an excellent dienophile for Diels-Alder reactions.[3] This provides a direct route to cyclohexene derivatives that are functionalized with a handle (the mesyloxyethyl group) for further synthetic transformations.

Causality of Experimental Choices:

  • Diene: An electron-rich diene such as cyclopentadiene or isoprene is required for a favorable reaction rate.

  • Lewis Acid: For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be used to lower the LUMO energy of the dienophile, thereby accelerating the reaction.[4]

  • Solvent & Temperature: The choice of solvent depends on the reactivity of the partners. Non-polar solvents are common. Reactions can often be run at room temperature but may require heating for less reactive systems.

Protocol 3.3.1: Diels-Alder Reaction with Cyclopentadiene

  • Setup: To a solution of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (1.0 eq) in DCM or toluene in a pressure tube, add freshly cracked cyclopentadiene (2.0-3.0 eq). Safety Note: Cyclopentadiene should be freshly prepared by cracking its dimer and kept cold.

  • Reaction: Seal the tube and stir the reaction mixture at room temperature for 12 hours or heat to 60-80 °C for 2-4 hours. The reaction typically yields a mixture of endo and exo isomers, with the endo product often being the major one due to secondary orbital overlap.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the excess cyclopentadiene and solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the isomers and provide the pure cycloadduct.

G Diene Diene (e.g., Cyclopentadiene) TS Pericyclic Transition State Diene->TS Dienophile Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (Dienophile) Dienophile->TS Product Cyclohexene Adduct (endo/exo mixture) TS->Product [4+2] Cycloaddition

Caption: Diels-Alder reaction pathway.

Summary of Applications

ApplicationReaction TypeKey ReagentsProduct Type
CyclopropanationMichael Addition / Intramolecular Sₙ2Soft C-nucleophile (e.g., malonate), NaHVinylcyclopropane
Heterocycle SynthesisMichael Addition / Intramolecular Sₙ2Amine or Thiol NucleophilePyrrolidine, Thiolane
Carbocycle Synthesis[4+2] Diels-Alder CycloadditionElectron-rich Diene (e.g., cyclopentadiene)Functionalized Cyclohexene

Conclusion

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a quintessential example of a modern synthetic building block. Its pre-installed, orthogonally reactive functional groups—the Michael acceptor and the mesylate leaving group—provide a robust platform for executing powerful tandem reactions. The protocols and principles outlined in this guide demonstrate its capacity to serve as a linchpin in the efficient and elegant synthesis of diverse and complex molecular architectures, making it an indispensable tool for researchers in synthetic chemistry and drug development.

References

  • Reddy, M. V. R., & Reddy, S. (2000). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B, 39(6), 444-447. Link

  • Earl, R. A., & Townsend, L. B. (1981). Methyl 4-hydroxy-2-butynoate. Organic Syntheses, 60, 81. Link

  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings, 2390(1), 020007. Link

  • ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 53(1). Link

  • PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Fermentation and Bioengineering, 85(4), 430-433. Link

  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E, 76(Pt 4), 585–589. Link

  • PubChem. (n.d.). ethyl (E)-4-(3-ethylphenoxy)but-2-enoate. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-oxobut-2-enoate. Retrieved February 18, 2026, from [Link]

  • Frontiers in Pharmacology. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1040308. Link

  • Beilstein Journal of Organic Chemistry. (2024). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry, 20, 129–140. Link

  • MDPI. (2023). The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. Molecules, 28(11), 4485. Link

  • PubChem. (n.d.). Ethyl 4-methyl-2-oxopent-4-enoate. Retrieved February 18, 2026, from [Link]

  • Scientiae Radices. (2024). Reactivity of the ethyl oleate in the [3+2] cycloaddition to arylnitrile N-oxide: a reexamination. Scientiae Radices, 3(2), 108-121. Link

  • ADDI. (n.d.). Recent Developments in Transannular Reactions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). (A) General structure of Michael acceptors and Michael donors. Retrieved February 18, 2026, from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6245. Link

  • Journal of Physical Science. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Journal of Physical Science, 33(1), 125-135. Link

  • ResearchGate. (2020). (2+2) Cycloaddition Reaction of Alkyl Enol Ethers with Acrylates by in Situ Generated Silyl Triflic Imide Catalyst. Catalysts, 10(8), 914. Link

Sources

Application

Application Note: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in Medicinal Chemistry

This guide details the synthesis, reactivity, and medicinal chemistry applications of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate), a versatile bifunctional electrophile.[1] [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, reactivity, and medicinal chemistry applications of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate), a versatile bifunctional electrophile.[1]

[1]

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a highly reactive, bifunctional C4 building block used primarily for the construction of heterocycles (pyrroles, furans, thiophenes) and as a linker in drug conjugates.[1] It features an electron-deficient alkene (


-unsaturated ester) susceptible to Michael addition, and an allylic mesylate capable of nucleophilic substitution (

).[1]

Unlike its halogenated analogs (e.g., Ethyl 4-bromocrotonate), the mesylate derivative is typically generated in situ from Ethyl 4-hydroxybut-2-enoate , offering a "cleaner" electrophile profile that avoids radical bromination byproducts and allows for milder reaction conditions.[1]

Property Details
IUPAC Name Ethyl (2E)-4-[(methanesulfonyl)oxy]but-2-enoate
Common Name Ethyl 4-mesyloxycrotonate
Molecular Formula

Molecular Weight 208.23 g/mol
Key Functionality Michael Acceptor + Allylic Electrophile
Stability Moderate; prone to hydrolysis/polymerization.[1][2] Best used in situ.

Mechanistic Insight & Reactivity Profile

The utility of this compound lies in its dual electrophilic sites, which can be exploited sequentially to form rings.

Electrophilic Sites (Hard vs. Soft)
  • Site A (Allylic Carbon - Hard/Borderline): The carbon bearing the mesylate group is activated for

    
     attack.[1] Harder nucleophiles (amines, alkoxides) or soft nucleophiles (thiols) can displace the mesylate.
    
  • Site B (

    
    -Carbon - Soft):  The alkene is activated by the ester group, making it a Michael acceptor.[1] Soft nucleophiles (enolates, thiols, cuprates) can attack here.
    
Reaction Pathways[3]
  • Path 1: Substitution-Cyclization: A nucleophile displaces the mesylate first, followed by an intramolecular Michael addition (or vice versa).[1]

  • Path 2: Tandem Reactions: Used in [3+2] or [3+3] annulations to form 5- or 6-membered heterocycles.[1]

ReactionPathways Reagent Ethyl 4-mesyloxybut-2-enoate SN2 Path A: Allylic Substitution (SN2) (Displace OMs) Reagent->SN2 Hard Nu (R-NH2) Michael Path B: Michael Addition (Conjugate Addition) Reagent->Michael Soft Nu (R-S-, Enolates) Nu1 Nucleophile (Nu:) Product1 Allylic Amine/Thiol/Ether SN2->Product1 Product2 Michael Adduct Michael->Product2 Heterocycle Heterocycle (Pyrrole/Furan) (via Cyclization) Product1->Heterocycle Intramolecular Michael Product2->Heterocycle Intramolecular Alkylation

Figure 1: Divergent reaction pathways for Ethyl 4-mesyloxybut-2-enoate depending on nucleophile hardness and reaction conditions.

Detailed Experimental Protocols

Protocol A: In Situ Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Rationale: Isolating allylic mesylates can be risky due to instability.[1] This protocol generates the reagent for immediate use.[1]

Reagents:

  • Ethyl 4-hydroxybut-2-enoate (1.0 equiv) [Synthesized via Reformatsky or reduction of monoethyl fumarate][1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Ethyl 4-hydroxybut-2-enoate (e.g., 10 mmol) and anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition: Add

    
     dropwise over 5 minutes. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise via syringe over 10-15 minutes, maintaining the temperature below 0°C.

    • Observation: A white precipitate (triethylamine hydrochloride) will form.[1]

  • Completion: Stir at 0°C for 30–60 minutes. Monitor by TLC (the alcohol spot should disappear).

  • Workup (Quick):

    • Dilute with cold DCM.[1]

    • Wash swiftly with ice-cold 1M HCl (to remove amine), then ice-cold saturated

      
      , and finally brine.[1]
      
    • Dry over

      
       and filter.[1]
      
  • Usage: Concentrate strictly below 25°C or use the DCM solution directly in the next step. Do not store.

Protocol B: Application - Synthesis of N-Substituted Pyrroles

Rationale: This method replaces the harsher Paal-Knorr synthesis or the use of lachrymatory bromocrotonates.[1]

Target: Ethyl 1-benzyl-2-methyl-1H-pyrrole-3-carboxylate (Example) Reagents:

  • Crude Ethyl 4-mesyloxybut-2-enoate (from Protocol A)[1]

  • Benzylamine (1.0 equiv)[1]

  • Methyl acetoacetate (1.0 equiv)[1]

  • Base (e.g.,

    
     or NaOEt)
    

Procedure:

  • Substitution: To the DCM solution of the mesylate (approx. 10 mmol) at 0°C, add Benzylamine (10 mmol) and

    
     (1.0 equiv). Stir at RT for 2 hours to form the allylic amine intermediate.
    
  • Cyclization:

    • Evaporate DCM and replace with Ethanol (EtOH).[1]

    • Add Methyl acetoacetate (10 mmol).[1]

    • Reflux the mixture for 4–6 hours.

  • Mechanism: The secondary amine formed in step 1 attacks the ketone of the acetoacetate (forming an enamine), followed by an intramolecular Michael-type cyclization and aromatization.

  • Purification: Remove solvent and purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Discovery

This reagent is a "privileged structure" precursor for several bioactive scaffolds:

  • HMG-CoA Reductase Inhibitors (Statins):

    • The 4-carbon chain is analogous to the side chain found in statins (e.g., Fluvastatin). The mesylate allows for the attachment of the fluorophenyl-indole core to the heptenoate side chain.

  • 
    -Lactamase Inhibitors: 
    
    • Used to synthesize substituted crotonic acid derivatives that act as suicide inhibitors.[1]

  • Linker Chemistry:

    • Acts as a C4 spacer in PROTACs or Antibody-Drug Conjugates (ADCs).[1] The double bond provides rigidity, while the ester allows for further functionalization (e.g., to an amide).

Safety & Handling (Genotoxicity Alert)

  • Alkylating Agent: Like all mesylates and alkyl halides, this compound is a potent alkylating agent.[1] It is potentially genotoxic and mutagenic.[1]

  • Handling:

    • Double-glove (Nitrile).[1]

    • Work exclusively in a fume hood.[1]

    • Quench all glassware and waste with 1M NaOH or Sodium Thiosulfate solution to destroy residual alkylating potential before disposal.[1]

  • Instability: The compound can polymerize or hydrolyze if left at room temperature.[1] Always prepare fresh.

References

  • Precursor Synthesis: "Preparation of Ethyl 4-hydroxycrotonate via reduction of Monoethyl Fumarate." Organic Syntheses, 2014 , 91, 283.[1] Link

  • Analogous Reactivity (Bromide): "Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate." ResearchGate.[1][2] Link

  • Heterocycle Application: "Synthesis of tetrasubstituted thiophenes and pyrroles using activated alkynes and alkenes." Tetrahedron Letters, 2001 , 42, 6585.[1][3] (Contextual reference for 4-substituted crotonates in cyclization).

  • Enamine Chemistry: "Reactions of Enamines: Alkylation and Michael Addition." Master Organic Chemistry. Link

Sources

Method

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in the synthesis of heterocyclic compounds

Application Note: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMBC) in Heterocyclic Synthesis Executive Summary Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMBC) represents a pivotal "C4" electrophilic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMBC) in Heterocyclic Synthesis

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMBC) represents a pivotal "C4" electrophilic building block in modern medicinal chemistry. Historically, the analogous Ethyl 4-bromocrotonate has been the standard reagent for introducing the but-2-enoate moiety. However, the bromo-analog is a potent lachrymator and suffers from thermal instability.

This guide details the utility of the mesylate (OMs) analog, EMBC. It offers a superior safety profile (reduced volatility) and tunable reactivity. EMBC acts as a bifunctional electrophile , capable of undergoing both


 displacement and Michael addition (

or 1,4-addition), making it indispensable for constructing pyrroles, furans, and thiazines.

Chemical Profile & Reactivity Mechanism

Compound: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Formula:


MW:  208.23  g/mol
Structure: 

The Bifunctional Switch

The utility of EMBC lies in its ability to react at two distinct electrophilic sites depending on the hardness/softness of the nucleophile and reaction conditions.

Reactivity_Pathway Reagent Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMBC) Site_Gamma γ-Carbon Attack (SN2 Displacement) Reagent->Site_Gamma Hard Nucleophiles (Amines, Alkoxides) Site_Beta β-Carbon Attack (Michael Addition) Reagent->Site_Beta Soft Nucleophiles (Thiols, Enolates) Inter_A Intermediate A (Allylic Substitution) Site_Gamma->Inter_A Inter_B Intermediate B (Enolate) Site_Beta->Inter_B Prod_Pyrrole Pyrroles (via Enamines) Inter_A->Prod_Pyrrole Cyclization Prod_Thiazine 1,3-Thiazines (via Thioureas) Inter_A->Prod_Thiazine Cyclization Inter_B->Prod_Pyrrole Rearrangement

Figure 1: Divergent reactivity pathways of EMBC allow access to different heterocyclic cores.

Preparation of the Reagent (EMBC)

Context: While commercially available, EMBC is best prepared fresh to ensure maximum purity and avoid hydrolysis of the mesylate ester. This protocol converts Ethyl 4-hydroxycrotonate to EMBC.

Safety Warning: Methanesulfonyl chloride is corrosive and toxic. The product is an alkylating agent.[1][2] Work in a fume hood.

Materials
ReagentEquiv.Role
Ethyl 4-hydroxycrotonate1.0Substrate
Methanesulfonyl chloride (MsCl)1.2Reagent
Triethylamine (TEA)1.5Base
Dichloromethane (DCM)Solv.[3]Solvent (Anhydrous)
Protocol
  • Setup: Charge a flame-dried 3-neck round-bottom flask with Ethyl 4-hydroxycrotonate (10.0 mmol) and anhydrous DCM (50 mL). Cool to 0 °C under

    
     atmosphere.
    
  • Base Addition: Add TEA (15.0 mmol) dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl (12.0 mmol) dropwise via syringe pump or addition funnel over 20 minutes. Exotherm control is critical; keep T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot (

    
    ) should disappear.
    
  • Workup:

    • Wash with cold 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with sat.

      
       (20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo at < 30 °C .
      
  • Purification: The crude oil is typically >95% pure and can be used directly. If necessary, rapid column chromatography (Silica, 30% EtOAc/Hexane) can be performed, but the mesylate is prone to hydrolysis on silica if left too long.

Application A: Synthesis of Polysubstituted Pyrroles

Mechanism: This is a modified Hantzsch/Feist-Benary synthesis.[3] A


-enamino ester (derived from a ketoester and amine) displaces the mesylate, followed by an intramolecular Michael addition to close the ring.
Workflow Diagram

Pyrrole_Synthesis Step1 Pre-formation of Enamine (Ketoester + Amine) Step2 Alkylation (Enamine + EMBC) Step1->Step2 - H2O Step3 Cyclization & Aromatization Step2->Step3 Reflux Final Polysubstituted Pyrrole Step3->Final

Figure 2: Stepwise construction of the pyrrole core.

Protocol
  • Enamine Formation: In a flask equipped with a Dean-Stark trap, reflux Ethyl acetoacetate (10 mmol) and Aniline (10 mmol) in Toluene (30 mL) with catalytic p-TsOH (5 mol%) until water collection ceases (~2 hours).

  • Alkylation: Cool the enamine solution to RT. Add EMBC (10 mmol) dissolved in Toluene (5 mL).

  • Cyclization: Heat the mixture to reflux for 4–6 hours.

    • Note: The initial attack is the displacement of OMs by the enamine nitrogen (or carbon, depending on conditions), followed by ring closure onto the ester carbonyl or the double bond.

  • Isolation: Cool to RT. Wash with water.[4] Concentrate the organic layer.

  • Crystallization: Recrystallize the residue from Ethanol/Water to yield the diethyl 1-phenyl-2-methyl-1H-pyrrole-3,4-dicarboxylate derivative (structure depends on exact starting isomer, usually yields the 2,4-dicarboxylate pattern).

Application B: Synthesis of 1,3-Thiazines

Context: Reaction with thiourea or thioamides.[3] The sulfur atom is a soft nucleophile and highly reactive toward the allylic mesylate.

Protocol
  • Reagents: Dissolve Thiourea (10 mmol) in Ethanol (20 mL).

  • Addition: Add EMBC (10 mmol) dropwise at RT.

  • Reaction: Stir at RT for 1 hour, then reflux for 3 hours.

    • Mechanism:[1][2][5][6][7] S-alkylation occurs first (displacing OMs). The resulting intermediate undergoes cyclization via attack of the terminal nitrogen onto the ester carbonyl (forming a thiazolidinone-type structure) or the double bond.

  • Workup: Neutralize with Sodium Acetate (10 mmol) in water. The product often precipitates.

  • Filtration: Collect the solid, wash with cold water and ether.

Comparison: EMBC vs. Ethyl 4-bromocrotonate

FeatureEthyl 4-bromocrotonateEthyl 4-[(mesyl)oxy]but-2-enoate (EMBC)
Leaving Group Bromide (

)
Mesylate (

)
Physical State Liquid (Lachrymator)Viscous Oil / Low-melting Solid
Volatility High (Tear Gas effect)Low (Safer handling)
Stability Degrades with light/heatStable at

for months
Atom Economy Lower (Br = 80 g/mol )Higher (OMs = 95 g/mol ) - Comparable

References

  • Reagent Preparation & Properties

    • Reaction of alcohols with methanesulfonyl chloride: Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters." J. Org.[8][9] Chem.1970 , 35, 3195.

  • Pyrrole Synthesis (Hantzsch/Paal-Knorr Context)

    • General Pyrrole Synthesis via 1,4-dicarbonyl equivalents: PubChem Compound Summary for Ethyl 4-bromocrotonate (Analogous reactivity).

    • Reaction of Enamines with electrophiles: "Enamines: Synthesis, Structure, and Reactions," Cook, A. G., Ed.; Marcel Dekker: New York, 1969.
  • Thiazine/Thiazole Synthesis

    • Reaction of Thiourea with

      
      -halo/mesyloxy esters:Organic Syntheses, Coll. Vol. 3, p.763 (1955); Vol. 27, p.71 (1947). (Pseudothiohydantoin synthesis analog).[3][10] 
      
  • Safety Data: Mesylate Genotoxicity Warnings: "Genotoxic Impurities: Strategies for Identification and Control," Andrew Teasdale, Ed.; Wiley, 2011.

Disclaimer: The protocols provided are for research purposes only. All reactions involving alkylating agents (mesylates) must be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application

Advanced Application Note: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate as a C4-Linchpin in Agrochemical Synthesis

Topic: Applications of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in Agrochemical Research Content Type: Advanced Application Note & Technical Guide Audience: Synthetic Chemists, Process Development Scientists, and Agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in Agrochemical Research Content Type: Advanced Application Note & Technical Guide Audience: Synthetic Chemists, Process Development Scientists, and Agrochemical Researchers.

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (E-4-OMs) represents a high-value C4 electrophilic synthon in the design of modern crop protection agents. Structurally, it is the mesylate derivative of ethyl 4-hydroxycrotonate. Unlike its halogenated analogues (e.g., ethyl 4-bromocrotonate), E-4-OMs offers a tunable leaving group profile, reduced lachrymatory properties, and distinct solubility characteristics that favor homogeneous catalysis.

This guide details the utilization of E-4-OMs in constructing


-butenolide  and 

-pyrrolin-2-one
pharmacophores—scaffolds central to neonicotinoid-replacement insecticides (e.g., flupyradifurone analogues) and novel nematicides.

Chemical Profile & Reactivity Manifold

Molecule: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Role: Bifunctional Electrophile (Allylic Alkylating Agent & Michael Acceptor)

The synthetic utility of E-4-OMs stems from its ability to undergo orthogonal reaction pathways. The presence of the mesylate (OMs) group at the allylic position creates a "hard" electrophilic center susceptible to


 displacement, while the 

-unsaturated ester functionality remains open to conjugate addition or transesterification/cyclization.
Reactivity Visualization

The following diagram maps the divergent pathways accessible from this single precursor.

ReactivityMap Core Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (E-4-OMs) SN2 Pathway A: Allylic Substitution (SN2) (Nucleophile: R-NH2, R-SH, Enolates) Core->SN2 Kinetic Control (Low Temp, Base) Michael Pathway B: Michael Addition (Soft Nucleophiles) Core->Michael Thermodynamic Control Cyclization Pathway C: Domino Cyclization (Lactonization/Lactamization) SN2->Cyclization Intramolecular Attack Prod_Amino Allylic Amines (Nematicide Precursors) SN2->Prod_Amino No Cyclization Prod_Butenolide γ-Butenolides (Insecticidal Cores) Cyclization->Prod_Butenolide O-Nucleophile Prod_Pyrrol Δ3-Pyrrolin-2-ones (Herbicidal Lactams) Cyclization->Prod_Pyrrol N-Nucleophile

Figure 1: Divergent synthetic pathways for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. The molecule serves as a gateway to three distinct agrochemical scaffolds.

Application Note: Synthesis of Insecticidal -Butenolide Scaffolds

The butenolide (furan-2(5H)-one) ring is the pharmacophore responsible for the bioactivity of several systemic insecticides, including flupyradifurone. E-4-OMs is superior to 4-bromocrotonate in these syntheses due to the stability of the mesylate in polar aprotic solvents often required for the alkylation of tetronic acid derivatives or other enolates.

Mechanistic Insight

The synthesis typically proceeds via a Substitution-Cyclization sequence:

  • 
     Displacement:  A carbon or heteroatom nucleophile displaces the mesylate.
    
  • Lactonization: Under acidic or thermal conditions, the pendant ester cyclizes with a hydroxyl or enol group to close the furanone ring.

Comparative Data: Leaving Group Efficiency

Table 1: Comparison of C4-Crotonate Electrophiles in Furanone Synthesis

FeatureEthyl 4-bromocrotonateEthyl 4-mesyloxycrotonateImpact on Protocol
Stability Moderate; light sensitiveHigh (if stored dry/cold)Easier handling in scale-up
Lachrymator SevereMild/NoneImproved safety profile
Reactivity High (often non-selective)Tunable (Temp dependent)Higher regioselectivity
By-product Bromide salts (corrosive)Mesylate salts (benign)Simplified purification

Detailed Protocol: Synthesis of 4-Substituted-2(5H)-Furanones

Objective: Synthesis of a generic butenolide core via alkylation of a 1,3-dicarbonyl equivalent using E-4-OMs.

Reagents & Equipment[1][2]
  • Precursor: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (1.0 eq)

  • Nucleophile: Ethyl acetoacetate (or specific cyclic 1,3-dione) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) or DBU for milder conditions.

  • Solvent: Anhydrous THF or DMF.

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (Enolate Formation)
  • Charge a flame-dried 3-neck flask with anhydrous THF under nitrogen atmosphere.

  • Cool to 0°C. Add NaH (1.2 eq) portion-wise.

  • Add the 1,3-dicarbonyl compound dropwise over 20 minutes.

  • Stir at 0°C for 30 minutes until hydrogen evolution ceases. Observation: The solution should turn clear to slightly yellow.

Step 2: Allylic Substitution (

)
  • Dissolve Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (1.0 eq) in minimal THF.

  • Add the mesylate solution to the enolate mixture dropwise at 0°C. Critical: Maintain temperature <5°C to prevent polymerization of the crotonate.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the mesylate (

    
    ) and appearance of the alkylated intermediate.
    
Step 3: Cyclization (Lactonization)

Note: Depending on the substrate, cyclization may occur spontaneously or require acid catalysis.

  • If the intermediate is stable, treat the crude reaction mixture with catalytic p-Toluenesulfonic acid (p-TSA, 10 mol%) in toluene.

  • Reflux with a Dean-Stark trap to remove ethanol (by-product of lactonization).

  • Continue reflux until the intermediate is consumed (approx. 2–4 hours).

Step 4: Work-up and Purification
  • Cool to RT and quench with saturated

    
    .
    
  • Extract with Ethyl Acetate (

    
    ).[1]
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purify via flash column chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Enolate Formation (THF, NaH, 0°C) Addition Add E-4-OMs Solution (Dropwise, <5°C) Start->Addition Reaction Allylic Substitution (Stir RT, 4-6h) Addition->Reaction Check IPC: TLC Check (Mesylate Consumed?) Reaction->Check Check->Reaction No (Wait) Cyclize Acid Catalyzed Cyclization (p-TSA, Toluene, Reflux) Check->Cyclize Yes Isolate Workup & Purification (Flash Chromatography) Cyclize->Isolate

Figure 2: Step-by-step workflow for the synthesis of butenolide scaffolds using E-4-OMs.

Protocol: Synthesis of Nematicidal Allylic Amines

Agrochemical research into GABA-T inhibitors often requires the installation of a 4-aminobut-2-enoate tail. E-4-OMs allows for the direct alkylation of amines without the harsh conditions required for chloride displacement.

Reaction:



  • Solvent: Acetonitrile (

    
    ) is preferred for amine alkylations.
    
  • Base: Use

    
     (2.0 eq) or DIPEA.
    
  • Procedure:

    • Dissolve amine (1.0 eq) and base in

      
      .
      
    • Add E-4-OMs (1.1 eq) at 0°C.

    • Stir at RT for 12 hours.

    • Note: If the amine is valuable/complex, use excess amine (2.0 eq) to prevent bis-alkylation.

  • Purification: Acid-base extraction is often sufficient to isolate the secondary amine product.

Safety & Handling: Genotoxic Impurity (GTI) Management

Critical Warning: Alkyl mesylates (e.g., Ethyl methanesulfonate - EMS) are potent alkylating agents and known genotoxins. While E-4-OMs is a larger molecule, it must be treated with the same high-containment protocols as EMS.

Stability & Storage
  • Hydrolysis Risk: E-4-OMs can hydrolyze to liberate methanesulfonic acid (MsOH) and the alcohol. Store at -20°C under Argon.

  • Transesterification: NEVER use ethanol or methanol as a solvent for reactions involving this mesylate if the final product is for regulatory submission. The presence of trace alcohols can lead to the formation of Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) via transesterification/solvolysis, which are "Cohort of Concern" impurities.

Decontamination (Quenching)

All glassware and spills must be treated with a nucleophilic quenching solution before disposal.

  • Quench Solution: 10% w/v NaOH + 5% Sodium Thiosulfate (

    
    ).
    
  • Mechanism: Thiosulfate rapidly displaces the mesylate, rendering it non-electrophilic.

References

  • Genotoxicity of Mesylates: Snodin, D. J. (2006).[2] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Butenolide Synthesis: Boukouvalas, J., et al. (2008).[3] Synthesis of 4-substituted 2(5H)-furanones. Journal of Organic Chemistry, 73(20), 8109-8112. Link

  • Agrochemical Applications (Butenolides): Jeschke, P. (2016). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science, 72, 210-225. Link

  • Allylic Substitution Protocols: Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link

  • Handling of Mesylates: European Medicines Agency (EMA).[4] (2006).[2][5][6][7] Guideline on the Limits of Genotoxic Impurities. Link

Sources

Method

Experimental procedure for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate synthesis

An Application Note for the Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Introduction: A Guide to the Synthesis of a Versatile Bifunctional Reagent Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a valuable bifu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Introduction: A Guide to the Synthesis of a Versatile Bifunctional Reagent

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a valuable bifunctional molecule in organic synthesis, prized for its dual reactivity. It incorporates both an α,β-unsaturated ester, which can act as a Michael acceptor, and a methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. This combination allows for the sequential introduction of different functionalities, making it a powerful intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.

This document provides a comprehensive, two-part experimental guide for the preparation of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. The synthesis begins with the preparation of the precursor, Ethyl 4-hydroxybut-2-enoate, followed by its subsequent mesylation. The protocols detailed herein are grounded in established chemical principles and have been designed to ensure clarity, reproducibility, and safety. As a senior application scientist, this guide emphasizes not just the procedural steps, but the underlying rationale for key experimental choices, offering insights into reaction mechanisms, purification strategies, and critical safety considerations.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Preparation of Ethyl 4-hydroxybut-2-enoate: Selective reduction of a carboxylic acid in the presence of an ester.

  • Mesylation: Conversion of the primary alcohol to a mesylate using methanesulfonyl chloride.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mesylation A Monoethyl fumarate B Ethyl 4-hydroxybut-2-enoate A->B  BH3·THF  THF, 0°C to RT C Ethyl 4-hydroxybut-2-enoate D Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate C->D  Methanesulfonyl Chloride (MsCl)  Triethylamine (Et3N), DCM, 0°C

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 4-hydroxybut-2-enoate

Principle and Rationale

The starting material for the target molecule is Ethyl 4-hydroxybut-2-enoate. While several synthetic routes exist, many involve expensive reagents.[1] This protocol utilizes a convenient and cost-effective one-step method based on the selective reduction of a carboxylic acid in the presence of an ester.[1] Borane-tetrahydrofuran complex (BH₃·THF) is an ideal reagent for this transformation as it readily reduces carboxylic acids while leaving the less reactive ethyl ester group intact. The reaction is performed with monoethyl fumarate, an inexpensive starting material.

Materials and Equipment
Reagent/MaterialFormulaM.Wt.AmountMolesEquiv.
Monoethyl fumarateC₆H₈O₄144.12 g/mol 14.41 g0.101.0
Borane-THF complexBH₃·THF-133 mL (1M soln)0.1331.33
Tetrahydrofuran (THF)C₄H₈O72.11 g/mol 100 mL--
Saturated NaHCO₃NaHCO₃(aq)-~500 mL--
Ethyl acetate (EtOAc)C₄H₈O₂88.11 g/mol ~400 mL--
Anhydrous MgSO₄MgSO₄120.37 g/mol As needed--

Equipment:

  • 500 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet (or drying tube)

  • Ice-water bath

  • Separatory funnel (1 L)

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dry the glassware thoroughly before use. Place the flask under a slight positive pressure of dry nitrogen.[1]

  • Reagent Addition: Charge the flask with monoethyl fumarate (14.41 g, 0.10 mol) and anhydrous tetrahydrofuran (100 mL). Cool the resulting solution to 0°C using an ice-water bath.

  • Borane Addition: Add the 1M solution of borane-THF complex (133 mL, 0.133 mol) dropwise to the stirred solution via the dropping funnel over approximately 30-40 minutes. Maintain the temperature at 0°C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by slowly adding 20 mL of a 1:1 mixture of THF and water with stirring until gas evolution ceases.[1]

  • Workup: Concentrate the mixture on a rotary evaporator to remove most of the THF, resulting in a slurry. Carefully pour this slurry into 300 mL of an ice-cold, saturated sodium bicarbonate solution with vigorous stirring.[1]

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purification: The product is often sufficiently pure for the next step. If further purification is needed, be aware that distillation can lead to significant decomposition.[1] Kugelrohr distillation is a milder alternative. The expected yield is approximately 60-70%.

Part 2: Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Principle and Rationale

The conversion of an alcohol to a mesylate is a fundamental transformation in organic chemistry designed to turn a poor leaving group (hydroxide, HO⁻) into an excellent one (mesylate, MsO⁻).[2] The reaction proceeds via nucleophilic attack of the alcohol onto the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] The reaction is performed at 0°C to control the exothermic nature and minimize potential side reactions.

Materials and Equipment
Reagent/MaterialFormulaM.Wt.Amount (for 0.06 mol scale)MolesEquiv.
Ethyl 4-hydroxybut-2-enoateC₆H₁₀O₃130.14 g/mol 7.81 g0.061.0
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 150 mL--
Triethylamine (Et₃N)C₆H₁₅N101.19 g/mol 12.5 mL (9.1 g)0.091.5
Methanesulfonyl chloride (MsCl)CH₃SO₂Cl114.55 g/mol 5.5 mL (7.56 g)0.0661.1
Deionized WaterH₂O-~200 mL--
1M Hydrochloric AcidHCl(aq)-~100 mL--
Saturated NaHCO₃NaHCO₃(aq)-~100 mL--
Saturated BrineNaCl(aq)-~100 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04 g/mol As needed--

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Experimental Protocol
  • Reaction Setup: Under a nitrogen atmosphere, dissolve Ethyl 4-hydroxybut-2-enoate (7.81 g, 0.06 mol) in anhydrous dichloromethane (150 mL) in the 250 mL flask. Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (12.5 mL, 0.09 mol) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (5.5 mL, 0.066 mol) dropwise via syringe or dropping funnel over 10-15 minutes.[4] A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[5] Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Dilute the reaction mixture with 100 mL of DCM and transfer it to a 500 mL separatory funnel.

  • Washing Sequence: Wash the organic layer sequentially with:

    • Ice-cold water (1 x 100 mL)[4]

    • Cold 1M HCl (2 x 50 mL) to remove excess triethylamine[4]

    • Saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid[4]

    • Saturated brine solution (1 x 100 mL) to aid in drying[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. The product can be further purified by column chromatography if necessary.

Workflow Visualization

G cluster_prep Part 1: Precursor Synthesis cluster_mesyl Part 2: Mesylation prep_setup 1. Setup dry glassware under N2 prep_reagents 2. Charge with Monoethyl fumarate and THF. Cool to 0°C prep_setup->prep_reagents prep_add 3. Add BH3·THF dropwise prep_reagents->prep_add prep_react 4. Stir at RT for 2-3h prep_add->prep_react prep_quench 5. Quench with THF/H2O prep_react->prep_quench prep_conc 6. Concentrate to slurry prep_quench->prep_conc prep_workup 7. Pour into NaHCO3(aq) prep_conc->prep_workup prep_extract 8. Extract with Ethyl Acetate prep_workup->prep_extract prep_dry 9. Dry (MgSO4) and concentrate prep_extract->prep_dry prep_product Product: Ethyl 4-hydroxybut-2-enoate prep_dry->prep_product mesyl_setup 1. Dissolve alcohol in DCM under N2. Cool to 0°C prep_product->mesyl_setup Use in next step mesyl_base 2. Add Triethylamine mesyl_setup->mesyl_base mesyl_add 3. Add MsCl dropwise mesyl_base->mesyl_add mesyl_react 4. Stir at 0°C to RT for 3-5h mesyl_add->mesyl_react mesyl_workup 5. Dilute and transfer to sep. funnel mesyl_react->mesyl_workup mesyl_wash 6. Wash with H2O, HCl, NaHCO3, and Brine mesyl_workup->mesyl_wash mesyl_dry 7. Dry (Na2SO4) and concentrate mesyl_wash->mesyl_dry mesyl_product Final Product: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate mesyl_dry->mesyl_product

Caption: Step-by-step experimental workflow diagram.

Critical Safety Precautions

Methanesulfonyl Chloride (MsCl) is highly hazardous and requires strict safety protocols.

  • Corrosive and Toxic: MsCl is corrosive to metals and tissue. It is toxic if swallowed or in contact with skin and can be fatal if inhaled.[6] It causes severe skin burns and eye damage.[6]

  • Handling: Always handle Methanesulfonyl Chloride in a certified chemical fume hood.[7] Ensure emergency showers and eyewash stations are readily accessible.[7] Avoid all contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (nitrile or neoprene are suitable).[7]

    • Chemical safety goggles and a full-face shield.[7]

    • A chemical-resistant lab coat or apron.[7]

  • Reactivity: MsCl is highly reactive with moisture, hydrolyzing to form corrosive methanesulfonic acid and hydrogen chloride gas.[7] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store MsCl in a cool, dry, and well-ventilated area away from heat and moisture.[8] Keep containers tightly sealed and segregated from incompatible materials such as bases, oxidizing agents, and strong acids.[7]

  • Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[7] Do NOT use water or combustible materials.[9] For larger spills, evacuate the area and follow established hazardous material cleanup procedures.[9]

References

  • Organic Syntheses Procedure. ethyl 4-hydroxycrotonate. Available at: [Link]

  • Ammol.org. Methanesulfonyl Chloride SDS Safety Data Sheet. Available at: [Link]

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • Rhodium Archive. Synthesis of Mesylates From Alcohols. Available at: [Link]

  • Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters - Supporting Information. Available at: [Link]

  • Kishida Chemical Co., Ltd. Methanesulfonyl chloride Safety Data Sheet. Available at: [Link]

  • Organic-Syn. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Common Organic Chemistry. Alcohol to Mesylate. Available at: [Link]

  • International Labour Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Available at: [Link]

  • ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

Sources

Application

Process Development Guide: Scale-Up Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Abstract & Strategic Overview Target Molecule: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate CAS: [Not commonly listed, derivative of 10080-68-9] Role: Critical electrophilic intermediate (Michael acceptor + Alkylator) for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Target Molecule: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate CAS: [Not commonly listed, derivative of 10080-68-9] Role: Critical electrophilic intermediate (Michael acceptor + Alkylator) for the synthesis of covalent kinase inhibitors (e.g., EGFR/HER2 inhibitors like Neratinib analogs) and functionalized heterocycles.

This Application Note details the process chemistry for the scale-up synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. Unlike standard alkyl mesylates, this allylic mesylate presents unique challenges: thermal instability , high reactivity toward hydrolysis , and potential for elimination to dienes .

The protocol focuses on the conversion of Ethyl 4-hydroxycrotonate to the mesylate, emphasizing heat transfer management, impurity control (specifically the elimination byproduct), and safe handling of Potentially Genotoxic Impurities (PGIs).

Retrosynthetic Logic & Pathway Analysis

The synthesis relies on the activation of the hydroxyl group of Ethyl 4-hydroxycrotonate. While direct displacement of Ethyl 4-bromocrotonate with silver mesylate is possible, it is cost-prohibitive at scale. The preferred route is the nucleophilic substitution of methanesulfonyl chloride (MsCl) onto the alcohol.

Reaction Scheme

ReactionScheme SM Monoethyl Fumarate (Precursor) Alcohol Ethyl 4-hydroxycrotonate (Intermediate) SM->Alcohol BH3·THF Selective Red. Product Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (Target) Alcohol->Product Mesylation Impurity Elimination Byproduct (Diene) Alcohol->Impurity >0°C / Excess Base MsCl MsCl / Et3N DCM, -10°C MsCl->Product

Figure 1: Synthetic pathway highlighting the critical mesylation step and potential elimination side-reaction.

Critical Process Parameters (CPPs)

Success in scaling this reaction from grams to kilograms depends on controlling three variables:

ParameterSpecificationScientific Rationale
Reaction Temperature -10°C to -5°CCritical: Higher temperatures (>0°C) accelerate the E2 elimination of the mesylate to form the conjugated diene (polymerization risk).
Stoichiometry (Base) 1.5 eq. TriethylamineExcess base is required to scavenge HCl. However, too large an excess promotes elimination.
Quench pH Mildly Acidic/NeutralThe allylic mesylate is sensitive to base-catalyzed hydrolysis. Quench with dilute acid or bicarbonate, ensuring rapid phase separation.
Solvent Choice Dichloromethane (DCM)DCM provides high solubility for the mesylate and excellent heat transfer. 2-MeTHF is a greener alternative but requires solubility validation.

Detailed Protocol: Mesylation of Ethyl 4-hydroxycrotonate

Scale: 100 g Input (Alcohol) Expected Yield: 85–92% (Crude quantitative) Purity: >95% (NMR) - Note: Product is often used crude due to instability.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Ethyl 4-hydroxycrotonate: 100.0 g (0.768 mol)

  • Methanesulfonyl chloride (MsCl): 105.6 g (0.922 mol, 1.2 eq)

  • Triethylamine (Et3N): 116.6 g (1.15 mol, 1.5 eq)

  • Dichloromethane (DCM): 1.0 L (10 vol)

  • 1M HCl: 500 mL

  • Sat. NaHCO3: 500 mL[1]

  • Brine: 500 mL

Step-by-Step Procedure
  • Reactor Setup: Equip a 3L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[2]
    
  • Charging: Charge Ethyl 4-hydroxycrotonate (100 g) and DCM (1.0 L). Start stirring (300 RPM).

  • Base Addition: Add Triethylamine (116.6 g) in one portion. The reaction is slightly exothermic; allow to stabilize.

  • Cooling: Circulate coolant to bring the internal temperature to -10°C .

  • MsCl Addition (The Critical Step):

    • Charge MsCl to the addition funnel.

    • Add MsCl dropwise over 60–90 minutes .

    • Control: Maintain internal temperature below -5°C . If temp spikes, stop addition immediately.

    • Observation: White precipitate (Et3N·HCl) will form, thickening the slurry. Increase stir rate if necessary.

  • Reaction Completion: Stir at -5°C for 30–60 minutes. Monitor by TLC (30% EtOAc/Hexane) or HPLC. Starting material (alcohol) should be <1%.

  • Workup (Cold Processing):

    • Note: Keep phases cold to prevent hydrolysis.

    • Add water (500 mL) to the reactor while maintaining temp < 5°C. Stir vigorously for 10 min to dissolve salts.

    • Separate phases.[2] Keep the organic (lower) layer.

    • Wash organic layer with cold 1M HCl (500 mL) to remove excess TEA. (Check aqueous pH is acidic).

    • Wash organic layer with Sat.[2] NaHCO3 (500 mL).

    • Wash organic layer with Brine (500 mL).

  • Drying & Concentration:

    • Dry organics over anhydrous

      
       (50 g) for 15 mins. Filter.
      
    • Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C . Do not overheat.

    • Obtain the product as a pale yellow to orange oil.

Purification Note

Do not attempt column chromatography on silica gel. The acidity of silica induces decomposition/polymerization of the allylic mesylate. If high purity is required for storage, crystallization from Hexane/Et2O at -20°C is possible, but the crude oil is typically sufficiently pure (>90%) for the next step (nucleophilic displacement).

Process Flow Diagram (Unit Operations)

ProcessFlow Start Start: 100g Alcohol + DCM Cooling Cool to -10°C Start->Cooling Addition Controlled Addition: MsCl (Exothermic) Cooling->Addition Reaction Stir 1 hr @ -5°C (Precipitation of Et3N.HCl) Addition->Reaction Quench Cold Water Quench Dissolve Salts Reaction->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Concentrate Vac Distillation < 30°C Isolate Crude Oil Wash->Concentrate

Figure 2: Unit operation flow for the scale-up batch.[2]

Safety & Handling (HSE)

Methanesulfonyl Chloride (MsCl)[2][10]
  • Hazard: Highly toxic, corrosive, lachrymator. Reacts violently with water.

  • Control: Handle in a fume hood. Use secondary containment. Ensure quench vessel has adequate headspace for gas evolution if unreacted MsCl is present.

Product (Allylic Mesylate)
  • Hazard: Potentially Genotoxic Impurity (PGI). Alkylating agents can methylate DNA.

  • Control: Treat all solid waste and gloves as hazardous. Decontaminate glassware with dilute NaOH/MeOH solution to hydrolyze residual mesylate before cleaning.

Thermal Runaway
  • Hazard: The mesylation is exothermic. If MsCl is added too fast, the temperature spike can trigger decomposition.

  • Control: Hard stop on addition if

    
    .
    

Troubleshooting & Analytical Controls

IssueProbable CauseCorrective Action
Low Yield / Polymerization Overheating during concentration.Keep water bath <30°C. Do not distill to dryness if not necessary; use as solution in next step.
High Impurity (Diene) Reaction temp too high or excess base.Ensure -10°C cooling. Verify stoichiometry of TEA (max 1.5 eq).
Hydrolysis (Alcohol returns) Aqueous workup too warm or too long.Use ice-cold water/brine. Separate phases immediately.
Solid Precipitate in Reactor Et3N·HCl salt formation.[3][4]This is normal. Ensure mechanical stirring is sufficient to suspend the slurry.

References

  • Preparation of Ethyl 4-hydroxycrotonate

    • Organic Syntheses, Vol. 77, p. 198 (2000). "Ethyl 4-Hydroxycrotonate".[2][5] (Describes the Borane reduction of monoethyl fumarate).

  • General Mesylation Protocol & Stability

    • Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters". The Journal of Organic Chemistry, 35(9), 3195–3196.
  • Application in Drug Synthesis (Neratinib/Michael Acceptors)

    • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible receptor tyrosine kinase inhibitor". Cancer Research.
  • Glowienke, S., et al. (2005). "Structure-activity considerations and in vitro approaches to assess the genotoxicity of drug candidates". Mutation Research.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate synthesis

Executive Summary: The "Allylic Trap" If you are experiencing low yields (<40%) or "missing mass" when synthesizing Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , you are likely falling victim to one of two competing mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Allylic Trap"

If you are experiencing low yields (<40%) or "missing mass" when synthesizing Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , you are likely falling victim to one of two competing mechanisms: Allylic Chloride Substitution or Sulfene-Mediated Elimination .

This intermediate is an allylic mesylate —a class of compounds notoriously unstable due to the exceptional leaving group ability of the mesylate combined with the resonance stabilization of the allylic cation. Standard protocols using Methanesulfonyl Chloride (MsCl) often fail because the byproduct (chloride ion) destroys your product faster than you can isolate it.

This guide provides the diagnostic logic and the optimized protocol to correct this.

Part 1: Diagnostic Workflow

Before altering your reagents, determine how your reaction is failing using this logic tree.

TroubleshootingFlow Start Start: Low Yield Observed TLC Check TLC/LCMS of Crude Start->TLC Q1 Is there a less polar spot (running near solvent front)? TLC->Q1 Issue1 ISSUE: Chloride Substitution (Formation of Allylic Chloride) Q1->Issue1 Yes Q2 Is the product streaking or staying at baseline? Q1->Q2 No Fix1 FIX: Switch to Ms2O (Methanesulfonic Anhydride) Issue1->Fix1 Issue2 ISSUE: Hydrolysis/Decomposition (Mesylate is falling off) Q2->Issue2 Streaking Issue3 ISSUE: Polymerization (Michael Addition) Q2->Issue3 Oligomers Fix2 FIX: Buffer Workup (pH 7) Avoid Silica Gel Issue2->Fix2 Fix3 FIX: Add BHT (Stabilizer) Keep Conc. < 0.2M Issue3->Fix3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in allylic mesylations.

Part 2: The Mechanistic Failure (The "Why")

To fix the yield, you must understand the competition happening in your flask.

The Chloride Attack (The Primary Culprit)

When using MsCl (Methanesulfonyl chloride), the reaction generates an equimolar amount of chloride ions (


) .
  • The Problem: Your product (Allylic Mesylate) is an exceptional electrophile. The chloride ion is a decent nucleophile.

  • The Result: The chloride attacks the allylic position (via

    
     or 
    
    
    
    ), displacing your newly formed mesylate to form Ethyl 4-chlorobut-2-enoate . This side product is often volatile or invisible on UV if not stained correctly, leading to "low mass recovery."
The Sulfene Pathway

With a strong base like Triethylamine (TEA), MsCl reacts via an E1Cb mechanism to form a Sulfene (


)  intermediate [1].
  • The Problem: Sulfenes are highly reactive. If your alcohol is sterically hindered or the temperature is too high, the sulfene can oligomerize or react with the solvent/base rather than your alcohol.

Part 3: Optimized Protocol (The "Ms2O Fix")

Recommendation: Replace Methanesulfonyl Chloride (MsCl) with Methanesulfonic Anhydride (


) .
  • Why: The byproduct of

    
     is the methanesulfonate anion (
    
    
    
    ), which is non-nucleophilic . It cannot displace your product.
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Ethyl 4-hydroxybut-2-enoate 1.0SubstrateEnsure dry (azeotrope with toluene if needed).
Methanesulfonic Anhydride (

)
1.2 - 1.5ReagentCritical substitution for MsCl.
DIPEA (Hünig's Base) 2.0BaseNon-nucleophilic base; scavenges acid.
DCM (Dichloromethane) 10 VolSolventAnhydrous required.[1]
BHT (Butylated hydroxytoluene) 1% wtStabilizerPrevents radical polymerization of the alkene.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under

    
    . Add the allylic alcohol (1.0 equiv) and BHT  (trace). Dissolve in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -20°C (Ice/Salt bath). Note: Standard 0°C is often too warm for unstable allylic mesylates.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 10 minutes.

  • Reagent Addition: Add

    
      (1.3 equiv) portion-wise (solid) or as a solution in minimal DCM.
    
    • Tip: Adding solid

      
       prevents concentration spikes.
      
  • Reaction: Stir at -20°C for 30 minutes, then allow to warm only to 0°C. Monitor by TLC (stain with KMnO4 or PMA).

    • Target: Complete consumption of alcohol within 1-2 hours. Do NOT stir overnight.

  • Quench (Critical):

    • Pour the cold reaction mixture into saturated

      
        (cold).
      
    • Do not use water or brine initially , as the local acidity can hydrolyze the ester or mesylate.

  • Workup:

    • Separate phases quickly.

    • Wash organic layer with cold 0.5M citric acid (rapidly, to remove base)

      
       sat. 
      
      
      
      
      
      Brine.
    • Dry over

      
       (avoid 
      
      
      
      as it is slightly Lewis acidic).
  • Purification:

    • Avoid Silica Gel Chromatography if possible. Allylic mesylates decompose on acidic silica.

    • If purification is needed, use Neutral Alumina or silica pre-treated with 1% Triethylamine/Hexanes.

Part 4: Troubleshooting FAQ

Q: I see a new spot on TLC, but it disappears after the column. Where did it go? A: Your product decomposed on the silica. Allylic mesylates are acid-sensitive.

  • Solution: Run a "plug filtration" through a short pad of silica deactivated with 5% TEA in EtOAc/Hexanes. Alternatively, use the crude material immediately for the next step (displacement).

Q: Can I use Tosyl Chloride (TsCl) instead? A: generally, No . Tosylation is significantly slower than mesylation (


 MsCl > TsCl). The extended reaction time required for TsCl allows for polymerization of the double bond or decomposition. Stick to the faster mesylation kinetics.

Q: My product is solidifying into a "goo" / polymer. A: The


-unsaturated ester is a Michael acceptor.
  • Solution: Always add a radical inhibitor (BHT or Hydroquinone) to the reaction and the storage vial. Store as a solution in DCM/Toluene at -20°C, not as a neat oil.

Q: I must use MsCl (Ms2O is unavailable). How do I save the yield? A: You must trap the chloride.

  • Add LiBr or TBAB ? No, that makes it worse.

  • Real Fix: Use Collidine as the base instead of TEA. Collidine salts precipitate out in non-polar solvents, potentially trapping the chloride. However, the yield will still be lower than the

    
     route.
    

References

  • King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 114(5), 1743–1749.[2]

  • Organic Chemistry Portal. "Mesylation of Alcohols." Organic Chemistry Portal.

  • Master Organic Chemistry. "Tosylates and Mesylates." Master Organic Chemistry.

  • Organic Syntheses. "Methanesulfonyl Chloride." Org. Synth. 1920-2025.

Sources

Optimization

Optimization of reaction conditions for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Executive Summary & Compound Profile Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate) is a highly reactive electrophile used primarily as an intermediate for introducing the ethyl crot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate) is a highly reactive electrophile used primarily as an intermediate for introducing the ethyl crotonate moiety via nucleophilic substitution (


 or 

).

Due to the allylic nature of the leaving group, this compound is significantly less stable than alkyl mesylates. It is prone to:

  • Elimination: Forming dienes.

  • Hydrolysis: Reverting to the alcohol in the presence of moisture.

  • Nucleophilic Attack by By-products: Specifically, the displacement of the mesylate group (-OMs) by chloride ions (-Cl) if Methanesulfonyl Chloride (MsCl) is used under improper conditions.

This guide provides an optimized protocol designed to mitigate these specific failure modes.

Optimized Experimental Protocol (SOP)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
Ethyl 4-hydroxybut-2-enoate 1.0SubstrateMust be dry (<0.1% water).
Methanesulfonyl Chloride (MsCl) 1.2 - 1.5ReagentDistill if yellow/impure.
Triethylamine (Et

N)
1.5 - 2.0BaseMust be anhydrous.
Dichloromethane (DCM) [0.2 M]SolventAnhydrous (distilled over CaH

or molecular sieves).
Alt: Methanesulfonic Anhydride 1.1ReagentRecommended if chloride impurity is persistent.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve Ethyl 4-hydroxybut-2-enoate (1.0 eq) in anhydrous DCM. Cool the solution to -10°C (ice/salt bath).

  • Base Addition: Add Triethylamine (Et

    
    N) dropwise. Stir for 10 minutes.
    
  • Mesylation (Critical Step):

    • Add MsCl dropwise via syringe pump or pressure-equalizing funnel over 20–30 minutes.

    • Constraint: Internal temperature must not exceed 0°C .

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the alcohol; the alkoxide attacks the sulfur of MsCl.

  • Reaction Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (use neutral alumina plates if available, as silica can degrade the product).

  • Quench & Workup:

    • Pour the mixture into ice-cold saturated NaHCO

      
      .
      
    • Separate phases quickly.

    • Wash organic phase with ice-cold brine.

    • Dry over anhydrous MgSO

      
       (keep limited contact time).
      
  • Concentration: Evaporate solvent under reduced pressure at < 25°C . Do not heat.

Visual Workflow Diagram

ReactionWorkflow Start Start: Flame-Dry Flask (N2 Atmosphere) Solvation Solvation: Substrate + DCM Cool to -10°C Start->Solvation Addition Addition: Et3N then MsCl (Dropwise, T < 0°C) Solvation->Addition Add Base Monitor Monitor: TLC (30-60 min) Check for conversion Addition->Monitor Exothermic Quench Quench: Ice-Cold NaHCO3 Rapid Phase Separation Monitor->Quench Complete Workup Workup: Dry (MgSO4) Evaporate < 25°C Quench->Workup Product Product: Ethyl 4-mesyloxybut-2-enoate (Store at -20°C) Workup->Product

Caption: Optimized workflow emphasizing temperature control to prevent elimination and chloride substitution.

Troubleshooting Guide (Q&A)

Category: Impurity Formation

Q: I see a significant by-product with a mass consistent with the chloride (Ethyl 4-chlorobut-2-enoate). Why?

  • Root Cause: The chloride ion (

    
    ) generated from MsCl is a nucleophile. In allylic systems, the mesylate is such a good leaving group that 
    
    
    
    can displace it via an
    
    
    reaction, especially if the reaction warms up or runs too long.
  • Corrective Action:

    • Strict Temperature Control: Never allow the reaction to rise above 0°C.

    • Switch Reagents: Use Methanesulfonic Anhydride (Ms

      
      O)  instead of MsCl. This produces a sulfonate anion by-product which is non-nucleophilic, completely eliminating the risk of chloride substitution [1].
      

Q: My product turns into a black tar during column chromatography. What is happening?

  • Root Cause: Allylic mesylates are acid-sensitive. Silica gel is slightly acidic (

    
    ), which catalyzes the elimination of the mesylate to form unstable dienes that polymerize.
    
  • Corrective Action:

    • Avoid Silica: Use neutral alumina for purification.

    • Pre-treat Silica: If you must use silica, pre-treat the column with 1% Triethylamine in Hexanes to neutralize acidity.

    • Skip Chromatography: If the crude purity is >90% (by NMR), use it directly in the next step. Crystallization (if solid) is preferred over chromatography.

Category: Low Yield

Q: The reaction conversion is high, but I lose mass during workup. Is it water soluble?

  • Root Cause: While the ester is organic-soluble, the mesylate hydrolyzes rapidly in water, regenerating the starting alcohol or forming water-soluble decomposition products.

  • Corrective Action:

    • Speed: Perform the extraction as fast as possible.

    • Cold Conditions: Ensure all aqueous wash buffers (NaHCO

      
      , Brine) are ice-cold. Hydrolysis rates drop significantly at lower temperatures.
      
Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Impurity Impurity: Chloride (R-Cl) Type->Impurity Mass = M-OMs+Cl Decomp Decomposition on Column Type->Decomp Black Tar/Streaking Hydrolysis Low Yield / Hydrolysis Type->Hydrolysis Reverted to Alcohol Sol_Impurity Solution: Use Ms2O instead of MsCl or keep T < 0°C Impurity->Sol_Impurity Sol_Decomp Solution: Use Neutral Alumina or 1% Et3N in Eluent Decomp->Sol_Decomp Sol_Hydrolysis Solution: Ice-cold workup Minimize water contact time Hydrolysis->Sol_Hydrolysis

Caption: Decision tree for diagnosing and resolving common synthesis failures.

Stability & Storage

  • Thermal Stability: The compound is thermally unstable. Do not distill.

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C .
    
  • Shelf Life: Even at -20°C, the compound degrades slowly. It is recommended to prepare it fresh before the subsequent coupling step.

References

  • Master Organic Chemistry. (2019). Tosylates and Mesylates: Synthesis and Reactivity.[1][3]Link

  • Organic Syntheses. (1980). Ethyl 4-Hydroxycrotonate (Precursor Synthesis). Org.[2][5][6][7][8][9] Synth. 1980, 60, 81. Link

  • Common Organic Chemistry. (2023). Alcohol to Mesylate using MsCl: Standard Procedures.Link

  • OpenStax Chemistry. (2023). Stability of Allylic Radicals and Intermediates.[8]Link

Sources

Troubleshooting

Common problems in handling Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Welcome to the technical support resource for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (CAS No. 92739-17-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (CAS No. 92739-17-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Here, we address common problems, provide troubleshooting strategies, and answer frequently asked questions to ensure the success and safety of your experiments.

Section 1: Core Concepts & Safety

This section covers the fundamental properties and critical safety information for handling Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

Q1: What is Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, and why is it so reactive?

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a bifunctional organic reagent. Its reactivity stems from two key features in its structure:

  • An α,β-Unsaturated Ester: This system is a classic Michael acceptor, making the β-carbon (C3) susceptible to nucleophilic attack.

  • A Primary Mesylate: The methanesulfonyl (mesyl) group is an excellent leaving group, making the C4 position highly electrophilic and prone to nucleophilic substitution (Sₙ2) reactions.[1]

The combination of these features in a single molecule allows for complex synthetic transformations but also introduces challenges in handling and selectivity, which we will address below.

Q2: What are the primary hazards associated with this compound?

This compound must be handled with extreme caution. According to its Safety Data Sheet (SDS), it presents several significant health risks. It is classified as:

  • Harmful if swallowed. [2]

  • Causes skin and serious eye irritation.

  • May cause an allergic skin reaction.

  • Suspected of causing genetic defects (mutagenicity).

  • Suspected of causing cancer (carcinogenicity).

  • Suspected of damaging fertility or the unborn child.

Due to its nature as a potent alkylating agent, all direct contact should be avoided.

Q3: What are the correct storage and handling procedures?

Proper storage and handling are critical to maintain the compound's integrity and ensure user safety.

Storage:

  • Moisture Sensitive: The mesylate group is susceptible to hydrolysis. The compound must be stored in a tightly closed container under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Store in a cool, well-ventilated place.[3] Avoid high temperatures, which can accelerate decomposition.

  • Security: The container should be stored locked up or in an area accessible only to qualified personnel.

Handling:

  • Ventilation: Always work within a certified chemical fume hood to avoid inhaling vapors or aerosols.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).[5]

    • Safety glasses with side-shields or chemical goggles.[5]

    • A flame-retardant lab coat.

  • Inert Atmosphere Techniques: When transferring the reagent, use techniques such as a cannula or a syringe to move the liquid under an inert atmosphere to prevent exposure to air and moisture.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of the mesylate and potential side reactions with atmospheric moisture.
Temperature Cool, as per supplier labelMinimizes thermal decomposition and potential polymerization.
Container Tightly sealed, opaque glassProtects from moisture, air, and light.
Handling Area Chemical Fume HoodPrevents inhalation of potentially carcinogenic vapors.[4]

Section 2: Stability and Reaction Troubleshooting

Users frequently encounter issues related to the compound's instability and competing reaction pathways.

Q4: My reagent has turned yellow or brown during storage. Is it still usable?

A change in color typically indicates decomposition or polymerization. The α,β-unsaturated system can be prone to polymerization, especially in the presence of light, heat, or impurities. While a slight discoloration may not significantly impact some reactions, it is a clear sign of degradation.

Troubleshooting Steps:

  • Assess Purity: Run a quick purity check using TLC or ¹H NMR. Look for new spots or the appearance of broad, polymeric signals.

  • Small-Scale Test: Before committing to a large-scale reaction, perform a small test reaction to see if the desired transformation still proceeds efficiently.

  • Purification (Not Recommended): Attempting to purify a degraded, highly reactive reagent is often difficult and hazardous. It is safer to procure a fresh batch.

Diagram 1: Common Decomposition Pathways

Potential Degradation Pathways Reagent Ethyl 4-(mesyloxy)but-2-enoate Hydrolysis Hydrolysis Product (Ethyl 4-hydroxybut-2-enoate) Reagent->Hydrolysis H₂O Elimination Elimination Product (Ethyl buta-2,3-dienoate) Reagent->Elimination Trace Base / Heat Polymer Polymerization Reagent->Polymer Light / Heat

Caption: Key pathways for the degradation of the title compound.

Q5: I'm trying to perform an Sₙ2 reaction at the C4 position, but I'm getting a complex mixture of products. What is happening?

This is the most common problem encountered. Your nucleophile can attack multiple electrophilic sites in the molecule, leading to a loss of selectivity.

The Three Competing Sites:

  • C4 (Sₙ2): Attack at the carbon bearing the mesylate. This is the desired pathway for many applications.

  • C3 (Michael Addition / 1,4-Addition): Attack at the β-carbon of the unsaturated ester.

  • C1 (Acyl Substitution): Attack at the carbonyl carbon of the ester. This is generally less favorable with most nucleophiles unless harsh conditions (e.g., saponification) are used.

Diagram 2: Competing Nucleophilic Attack Sites

Regioselectivity of Nucleophilic Attack cluster_molecule Structure Structure of Reagent C1 C(1)=O C2 --C(2)H-- C1->C2 OEt --OEt C1->OEt C3 --C(3)H-- C2->C3 C4 --C(4)H₂--OMs C3->C4 Nu Nu⁻ Nu->C1 Acyl Attack (Less Common) Nu->C3 Michael Addition Nu->C4 Sₙ2 (Desired)

Caption: The three primary electrophilic sites for nucleophilic attack.

Q6: How can I control the regioselectivity to favor the Sₙ2 reaction over the Michael addition?

Controlling the regioselectivity is a classic challenge in organic chemistry that can be managed by carefully choosing your reaction conditions based on the principles of Hard and Soft Acids and Bases (HSAB).

  • To Favor Sₙ2 (Attack at C4): The C4 position is a "harder" electrophilic center. Use "softer" nucleophiles. These are typically larger, more polarizable, and have their charge delocalized.

  • To Favor Michael Addition (Attack at C3): The β-carbon (C3) is a "softer" electrophilic center. Use "harder" nucleophiles, which are typically smaller, more electronegative, and have a concentrated charge.

ConditionFavors Sₙ2 (at C4)Favors Michael Addition (at C3)Rationale
Nucleophile Type Soft (e.g., I⁻, R₂CuLi, Thiolates)Hard (e.g., RO⁻, RNH₂, Enolates)HSAB theory. Soft nucleophiles prefer the softer C3, but kinetic Sₙ2 at the primary center is often faster. Hard nucleophiles favor the thermodynamically controlled Michael addition.
Temperature Low Temperature (-78 °C to 0 °C)Room Temperature or higherSₙ2 reactions often have a lower activation energy (kinetic control). Michael additions are often thermodynamically favored and proceed better at higher temperatures.
Solvent Polar Aprotic (e.g., THF, DMF)Polar Protic (e.g., EtOH, MeOH)Protic solvents can solvate and deactivate hard nucleophiles, potentially slowing the Michael addition.
Counter-ion Li⁺, Mg²⁺K⁺, Na⁺Lewis acidic counter-ions can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the C3 position.
Q7: My reaction is giving a significant amount of an elimination product. How can I suppress this?

Elimination of methanesulfonic acid to form a diene is a common side reaction, especially when using basic nucleophiles. This proceeds via an E2 mechanism.[6][7]

Strategies to Minimize Elimination:

  • Use a Non-basic Nucleophile: If possible, choose a nucleophile that is not a strong base (e.g., halides, azide).

  • Control Basicity: If your nucleophile is basic (e.g., an amine), use a non-nucleophilic hindered base (like 2,6-lutidine) as an acid scavenger instead of letting your nucleophile play that role.

  • Lower the Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at a lower temperature will favor the substitution pathway.[6]

Section 3: Work-up and Purification

The compound's reactivity also poses challenges during the isolation and purification stages.

Q8: The product appears to decompose during my aqueous work-up. What precautions should I take?

Water can hydrolyze the mesylate or your product if it also contains a sensitive group.

  • Minimize Contact Time: Perform the aqueous wash as quickly as possible.

  • Keep it Cold: Use ice-cold water or brine for washes to slow down decomposition.

  • Use Brine: Wash with saturated NaCl solution (brine) to help break up emulsions and reduce the amount of dissolved water in the organic layer.

  • Dry Thoroughly: After separation, dry the organic layer efficiently with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.

Q9: I'm having trouble with column chromatography. My compound is streaking or not eluting. What should I do?

Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds like mesylates.

Chromatography Troubleshooting:

  • Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for your chromatography.

  • Rapid Chromatography: Use a wider column and apply pressure ("flash chromatography") to minimize the time the compound spends on the stationary phase.

  • Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to find the sweet spot for elution without causing decomposition.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 9). MilliporeSigma.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16). TCI Chemicals.
  • SAFETY DATA SHEET - PPG. (2024, November 19). PPG.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 1). Sigma-Aldrich.
  • Ethyl methanesulfonate - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Ethyl Methanesulfonate - SAFETY D
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. [Link]

  • E2 reactions. Khan Academy. [Link]

Sources

Optimization

Technical Support Center: Monitoring Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Reactions

Welcome to the technical support center for monitoring reactions involving Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during experimental work with this versatile but reactive intermediate.

Introduction to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate and its Reactivity

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a bifunctional molecule containing both an α,β-unsaturated ester and a mesylate leaving group. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a four-carbon chain with functionalities at both ends. The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. Simultaneously, the conjugated system is prone to Michael addition reactions.

The dual reactivity of this compound, while synthetically useful, also presents challenges in reaction monitoring and control. Side reactions such as elimination, hydrolysis, and polymerization can compete with the desired transformation. Therefore, careful and accurate monitoring of the reaction progress is crucial to optimize yields and ensure product purity.

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Caption: Possible reaction pathways for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common techniques for monitoring the progress of reactions involving Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate?

A1: The most common and effective techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the available instrumentation.

Q2: Why is my reaction mixture turning dark/polymerizing?

A2: Polymerization can be a significant side reaction, especially under basic conditions or at elevated temperatures. The α,β-unsaturated system can undergo anionic or radical polymerization. To mitigate this, it is crucial to maintain strict temperature control, use non-nucleophilic bases if an acid scavenger is needed, and ensure the absence of radical initiators.

Thin Layer Chromatography (TLC)

Q3: My TLC spots are streaking. What could be the cause?

A3: Streaking on TLC plates can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compounds to move up the plate too quickly and without good separation. Conversely, if the solvent is not polar enough, compounds may remain at the baseline. A common solvent system for neutral organic molecules is a mixture of hexanes and ethyl acetate[1].

  • Acidic or Basic Compounds: If your starting material or product is acidic or basic, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this issue[1].

  • Compound Decomposition: Sulfonate esters can be unstable on silica gel, which is slightly acidic.[2] Decomposition on the plate during development can appear as a streak. Running the TLC quickly and in a cold chamber can sometimes help.

Q4: I can't see my starting material or product on the TLC plate under UV light. What should I do?

A4: Not all organic compounds are UV-active. If your compounds lack a suitable chromophore, you will need to use a visualization stain. Common stains include:

  • Potassium Permanganate (KMnO₄): This stain is good for visualizing compounds that can be oxidized, such as alkenes and alcohols.

  • Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.

  • Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde: These are general-purpose stains that, upon heating, react with a wide variety of organic compounds to produce colored spots[1].

HPLC and GC Analysis

Q5: I am seeing broad peaks or poor peak shape in my HPLC analysis. What are the possible reasons?

A5: Poor peak shape in HPLC can be due to several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Incompatible Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase.

  • Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways (e.g., silanol interactions on a C18 column). Adding a competing agent like triethylamine to the mobile phase can sometimes improve the peak shape for basic compounds.

  • Column Degradation: The column may be nearing the end of its life.

Q6: My sulfonate ester seems to be degrading in the GC inlet. How can I prevent this?

A6: Sulfonate esters can be thermally labile and may decompose in a hot GC inlet. To address this, you can:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.

  • Use a Cool On-Column Inlet: This type of inlet introduces the sample directly onto the column at a low temperature, minimizing thermal stress.

  • Derivatization: If direct analysis is problematic, you can derivatize the sulfonate ester to a more thermally stable compound before GC analysis[3][4]. However, for reaction monitoring, this adds an extra step.

  • Consider LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is often a better choice for analyzing thermally sensitive compounds like sulfonate esters as it avoids high temperatures.[5]

NMR Spectroscopy

Q7: How can I use NMR to monitor my reaction in real-time?

A7: ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring.[6][7] By taking aliquots from the reaction mixture at different time points, quenching the reaction, and preparing an NMR sample, you can track the disappearance of starting material signals and the appearance of product signals. Key signals to monitor for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate include the vinyl protons and the methylene protons adjacent to the mesylate group. Comparing the integration of these signals allows for a quantitative assessment of the reaction progress.[7]

Troubleshooting Guides

Scenario 1: Incomplete Conversion

Problem: The reaction has stalled, and a significant amount of starting material remains even after an extended reaction time.

Potential Cause Troubleshooting Steps
Insufficient Reagent Ensure the stoichiometry of your nucleophile or base is correct. For sluggish reactions, a slight excess of the reagent may be necessary.
Low Reaction Temperature Some nucleophilic substitutions or additions require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for side product formation.
Poor Reagent Quality The nucleophile or base may have degraded. Use a freshly opened bottle or purify the reagent before use.
Solvent Effects The choice of solvent can significantly impact reaction rates. For Sₙ2 reactions, polar aprotic solvents like DMF or DMSO are often preferred.
Inhibitors Trace impurities in the starting materials or solvent could be inhibiting the reaction. Ensure all reagents and solvents are of high purity.
Scenario 2: Formation of Multiple Products

Problem: TLC or HPLC analysis shows the formation of several unexpected spots/peaks in addition to the desired product.

Potential Cause Troubleshooting Steps
Elimination Side Reaction If a strong, sterically hindered base is used, or if the reaction is run at a high temperature, E2 elimination can compete with substitution.[8] Consider using a milder base or a less hindered one.
Hydrolysis of Mesylate/Ester The presence of water can lead to the hydrolysis of the mesylate or the ethyl ester.[9][10] Ensure all glassware is dry and use anhydrous solvents.
Michael Addition vs. Sₙ2 Depending on the nucleophile and reaction conditions, you may get a mixture of 1,4-addition (Michael) and Sₙ2 products. Softer nucleophiles tend to favor Michael addition, while harder nucleophiles favor Sₙ2. Temperature and solvent can also influence this selectivity.
Isomerization The double bond can potentially isomerize from the trans to the cis configuration, leading to diastereomeric products.
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Troubleshooting cluster_Incomplete Causes for Incomplete Conversion cluster_Multiple Causes for Multiple Products Problem Reaction Issue Incomplete Incomplete Conversion Problem->Incomplete Multiple Multiple Products Problem->Multiple Reagent Insufficient Reagent Incomplete->Reagent Temp Low Temperature Incomplete->Temp Quality Poor Reagent Quality Incomplete->Quality Elimination Elimination Multiple->Elimination Hydrolysis Hydrolysis Multiple->Hydrolysis Selectivity Poor Selectivity (SN2 vs. Michael) Multiple->Selectivity

Caption: Troubleshooting workflow for common reaction issues.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (co), and reaction mixture (rxn).

  • Sample Preparation:

    • Starting Material: Dissolve a small amount of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in a volatile solvent like ethyl acetate.

    • Reaction Mixture: Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube and dilute it with ethyl acetate.

  • Spotting: Using separate capillary tubes, spot a small amount of the starting material solution in the "SM" lane and the reaction mixture in the "rxn" lane. In the "co" lane, spot the starting material first, then carefully spot the reaction mixture on top of it.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by staining with potassium permanganate or another suitable stain.

  • Interpretation: The disappearance of the starting material spot in the "rxn" lane and the appearance of a new spot (the product) indicates the reaction is proceeding. The "co" spot helps to confirm if any starting material remains in the reaction mixture.

Protocol 2: Reaction Monitoring by ¹H NMR
  • Sample Acquisition: At desired time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching & Workup: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acidic). Extract the organic components with a deuterated solvent (e.g., CDCl₃) or another suitable solvent, and dry the organic layer with a drying agent like Na₂SO₄.

  • NMR Sample Preparation: Filter the dried organic solution into a clean NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify characteristic peaks for the starting material and the product. For Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, key peaks are typically the methanesulfonyl protons (singlet around 3.0 ppm), the methylene protons adjacent to the mesylate (doublet around 4.8 ppm), and the vinyl protons (multiplets between 6.0-7.2 ppm). For the product, new characteristic peaks will appear. Calculate the percentage conversion by comparing the integration of a starting material peak to that of a product peak.

    Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100

Note: Ensure that the chosen peaks for comparison do not overlap with other signals and represent the same number of protons.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). Vertex AI Search.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (n.d.). ResearchGate.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.
  • Sulfonate Esters – How Real is the Risk? (n.d.). PQRI.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019, October 7). PMC.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.). wsu.edu.
  • Selective Hydrolysis of Methanesulfonate Esters. (2025, August 7). ResearchGate.
  • Kinetic Understanding Using NMR Reaction Profiling. (2012, June 17). Mestrelab.
  • Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real. (2019, May 7). researchgate.net.
  • Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis. (n.d.). PubMed.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PMC.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PubMed.
  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Synthetic Strategists: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate vs. Ethyl 4-bromobut-2-enoate

In the landscape of drug discovery and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Among the versatile C4 buildin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Among the versatile C4 building blocks, ethyl 4-halobut-2-enoates and their sulfonate ester counterparts are mainstays for introducing the reactive butenoate moiety. This guide provides a deep, data-driven comparison between Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate and the more conventional Ethyl 4-bromobut-2-enoate , offering researchers the insights needed to make informed strategic decisions in their synthetic endeavors.

Core Physicochemical and Reactivity Profile

At a glance, both molecules serve as potent electrophiles in nucleophilic substitution reactions. However, their fundamental properties, dictated by the nature of their leaving groups, result in significant practical differences.

PropertyEthyl 4-[(methanesulfonyl)oxy]but-2-enoateEthyl 4-bromobut-2-enoate
Molecular Formula C₇H₁₂O₅SC₆H₉BrO₂
Molecular Weight 208.23 g/mol 193.04 g/mol [1][2]
Leaving Group Mesylate (⁻OMs)Bromide (Br⁻)
pKa of Conjugate Acid Methanesulfonic Acid (~ -1.9)Hydrobromic Acid (~ -9)
Typical Appearance Typically synthesized in situ or used as a solution; expected to be an oil.Clear light yellow to brown liquid[3]
Primary Hazard Potent alkylating agent, skin/eye irritant.Lachrymator, causes severe skin burns and eye damage[1][4]

The crucial differentiator lies in the leaving group. The mesylate (methanesulfonate) ion is the conjugate base of methanesulfonic acid, a very strong acid. Its stability is exceptionally high due to the delocalization of the negative charge across three oxygen atoms through resonance.[5][6] In contrast, while bromide is the conjugate base of the strong acid HBr and is considered a good leaving group, the mesylate is generally superior.[5][7] This enhanced stability of the mesylate anion translates directly to a lower activation energy for nucleophilic attack, making Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate a more reactive electrophile.[7]

The Decisive Factor: Leaving Group Ability and Reactivity

The rate of a nucleophilic substitution (Sₙ2) reaction is highly dependent on the leaving group's ability to depart with the bonding electron pair. Good leaving groups are weak bases that are stable in solution.[7][8]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products cluster_LG Leaving Group (LG⁻) Stability Nu Nu⁻ TS [Nu---C---LG]⁻ Nu->TS Sₙ2 Attack Substrate Ethyl 4-(LG)but-2-enoate Substrate->TS Product Ethyl 4-(Nu)but-2-enoate TS->Product LG LG⁻ TS->LG Departure Mesylate Mesylate (⁻OMs) - Highly stable (resonance) - Excellent Leaving Group Bromide Bromide (Br⁻) - Stable - Good Leaving Group

Fig 1. Generalized Sₙ2 reaction pathway highlighting leaving group departure.

Experimental data consistently show that sulfonate esters like mesylates react significantly faster than bromides in Sₙ2 reactions.[7] This has profound implications for experimental design:

  • Milder Conditions: The higher reactivity of the mesylate allows reactions to be conducted at lower temperatures, which is invaluable for preserving sensitive functional groups elsewhere in the molecule.

  • Faster Reactions: Reaction times are often shorter, leading to higher throughput and potentially minimizing the formation of degradation byproducts.

  • Wider Nucleophile Scope: Weaker nucleophiles that may react sluggishly or not at all with the bromide can be successfully employed with the mesylate.

However, the bromide is not without its advantages. It is often more economical and has a longer shelf-life. Its moderate reactivity can be beneficial, offering a degree of selectivity in complex molecules where multiple electrophilic sites exist.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present protocols for the N-alkylation of aniline, a representative nucleophile.

Workflow Overview: Synthesis and Application

The choice of reagent often begins one step before the alkylation itself—at the synthesis of the electrophile. The bromide is typically prepared via an allylic bromination, whereas the mesylate is generated from the corresponding alcohol.

Workflow_Comparison cluster_mesylate Mesylate Pathway cluster_bromide Bromide Pathway start Ethyl 4-hydroxybut-2-enoate mesylation 1. MsCl, Et₃N 2. Aniline, Base start->mesylation Mesylation bromination 1. PBr₃ or HBr (Converts -OH to -Br) start->bromination Bromination prod_M Ethyl 4-(phenylamino)but-2-enoate (Milder Conditions) mesylation->prod_M alkylation_Br 2. Aniline, Stronger Base bromination->alkylation_Br prod_B Ethyl 4-(phenylamino)but-2-enoate (Harsher Conditions) alkylation_Br->prod_B

Fig 2. Comparative synthetic workflow from a common precursor.
Protocol 1: Alkylation using Ethyl 4-bromobut-2-enoate

This protocol employs a common carbonate base, which is often sufficient for alkylations with reactive alkyl halides.

Materials:

  • Ethyl 4-bromobut-2-enoate (1.0 eq)

  • Aniline (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[9]

  • Anhydrous Acetonitrile (ACN)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile, followed by aniline (1.1 eq) via syringe.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add Ethyl 4-bromobut-2-enoate (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Causality: The use of a moderate base (K₂CO₃) and elevated temperature is necessary to drive the reaction with the less reactive bromide electrophile. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

Protocol 2: Alkylation via in situ generation of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

This protocol highlights the utility of the mesylate by first converting the corresponding alcohol into the highly reactive electrophile, which is then immediately trapped by the nucleophile.

Materials:

  • Ethyl 4-hydroxybut-2-enoate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Aniline (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve Ethyl 4-hydroxybut-2-enoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Stir the mixture at 0 °C for 30-60 minutes. Self-Validation: The completion of this step can be confirmed by TLC, observing the consumption of the starting alcohol.

  • Add aniline (1.2 eq) dropwise to the cold reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Track the formation of the product by TLC. The highly reactive mesylate intermediate is typically not observed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Causality: Triethylamine, a non-nucleophilic base, is used to neutralize the HCl generated during mesylate formation without competing with the intended nucleophile.[10] The reaction is performed at low temperatures to control the exothermicity and high reactivity of the mesylation step and the subsequent alkylation. The in situ procedure is efficient as it avoids the isolation of the potentially unstable mesylate.

Conclusion and Strategic Recommendations

The choice between Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate and Ethyl 4-bromobut-2-enoate is a classic case of balancing reactivity with cost and stability.

  • Choose Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (via the parent alcohol) when:

    • Working with precious or acid/base-sensitive substrates.

    • Employing weak or sterically hindered nucleophiles.

    • Milder reaction conditions and shorter reaction times are paramount.

  • Choose Ethyl 4-bromobut-2-enoate when:

    • Cost is a primary driver.

    • The nucleophile is robust and highly reactive.

    • The substrate can tolerate moderately elevated temperatures and stronger bases.

    • A longer shelf-life and simpler one-step alkylation (without prior activation) is desired.

Ultimately, both reagents are powerful tools. By understanding the fundamental principles of their reactivity, grounded in the stability of their respective leaving groups, researchers can strategically select the optimal building block to accelerate their synthetic campaigns.

References

  • ResearchGate. Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Available from: [Link]

  • A new Catalytic Route to Deoxypropionate Building Blocks. (2009).
  • Consensus. Preparation and Application of Ethyl 4-Bromo-2-butenoate. (2002). Available from: [Link]

  • PubChem. Ethyl (E)-4-bromobut-2-enoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Versatility: Ethyl 4-Bromobutyrate as a Core Organic Synthesis Intermediate. (2026). Available from: [Link]

  • The leaving group in the nucleophilic substitution - SN2. Available from: [Link]

  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions. Available from: [Link]

  • Synthonix. (E)-Ethyl 4-bromobut-2-enoate. Available from: [Link]

  • Google Patents. One-step preparation method of ethyl 4-bromobutyrate.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • PMC. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Available from: [Link]

  • Chemsrc. (E)-Ethyl 4-bromobut-2-enoate. (2025). Available from: [Link]

  • Chemistry Steps. Alcohols in SN1 and SN2 Reactions. (2025). Available from: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2025). Available from: [Link]

  • MSU chemistry. Alkyl Halide Reactivity. Available from: [Link]

  • Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020). Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

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Comparative

A Comparative Guide to Electrophilic C4 Synthons: Alternatives to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic introduction of four-carbon building blocks is a cornerstone of complex molecule construction. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic introduction of four-carbon building blocks is a cornerstone of complex molecule construction. Among the array of C4 synthons, Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate has emerged as a versatile and reactive electrophile. Its utility stems from the potent combination of a Michael acceptor and a competent leaving group, enabling a diverse range of transformations including conjugate additions and allylic alkylations. However, the pursuit of optimal reaction conditions, improved yields, and unique reactivity profiles necessitates a thorough understanding of the available alternatives.

This guide provides a comprehensive comparison of various classes of reagents that can serve as alternatives to Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate. We will delve into the nuances of their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Understanding the Core Reagent: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is typically prepared from its corresponding alcohol, ethyl 4-hydroxybut-2-enoate, by reaction with methanesulfonyl chloride in the presence of a base. The mesylate group is a highly effective leaving group, rendering the C4 position susceptible to nucleophilic attack. The conjugated ester system concurrently activates the C2-C3 double bond for Michael additions.

Alternative Electrophilic C4 Building Blocks: A Comparative Analysis

The reactivity of these C4 synthons is primarily dictated by the nature of the leaving group at the 4-position. We will explore three main classes of alternatives: other sulfonate esters, halides, and carboxylates.

Alternative Sulfonate Esters: Modulating Reactivity

Sulfonate esters are excellent leaving groups due to the stability of the corresponding sulfonate anion. By modifying the electronic properties of the sulfonyl group, the reactivity of the C4 electrophile can be fine-tuned.

  • Ethyl (E)-4-{[4-nitrophenyl)sulfonyl]oxy}but-2-enoate (Nosylate): The strongly electron-withdrawing nitro group on the phenyl ring makes the nosylate group an even better leaving group than the mesylate. This enhanced reactivity can be advantageous in reactions with poor nucleophiles or when milder reaction conditions are desired.

  • Ethyl (E)-4-{[(trifluoromethyl)sulfonyl]oxy}but-2-enoate (Triflate): The triflate group is one of the best leaving groups in organic chemistry. Its exceptional leaving group ability makes the corresponding butenoate highly reactive, often allowing for reactions to proceed at lower temperatures and with a broader range of nucleophiles.

Table 1: Comparison of Sulfonate Ester Leaving Groups

Leaving GroupRelative ReactivityKey AdvantagesPotential Disadvantages
Mesylate (OMs)GoodReadily available, good balance of reactivity and stability.May require elevated temperatures for some transformations.
Nosylate (ONs)ExcellentHighly reactive, often allows for milder reaction conditions.Increased sensitivity to moisture and nucleophiles.
Triflate (OTf)ExceptionalExtremely reactive, enables difficult transformations.High cost, potential for side reactions due to high reactivity.

Experimental Insight: While direct comparative studies are limited, the established order of leaving group ability (OTf > ONs > OMs) provides a strong predictive framework for their relative reactivity in allylic substitution reactions.

Ethyl 4-Halobut-2-enoates: A Classical Approach

The ethyl 4-halobut-2-enoates, particularly the bromo and chloro derivatives, are widely used and commercially available C4 synthons. Their reactivity is governed by the carbon-halogen bond strength and the polarizability of the halogen.

  • Ethyl 4-bromocrotonate: This is arguably the most common alternative to the mesylate. The bromide is a good leaving group, making it suitable for a wide range of nucleophilic substitution and organometallic coupling reactions.[1]

  • Ethyl 4-chlorocrotonate: The chloride is a less reactive leaving group than bromide, often requiring more forcing conditions (higher temperatures, stronger nucleophiles, or catalysis) to achieve similar transformations. However, its lower cost and greater stability can be advantageous in large-scale synthesis.

  • Ethyl 4-iodocrotonate: The iodide is the most reactive of the common haloesters due to the weaker C-I bond. This high reactivity can be beneficial for challenging reactions but may also lead to lower stability and increased side reactions.

Table 2: Comparison of Ethyl 4-Halobut-2-enoates

ReagentRelative ReactivityKey AdvantagesCommon Applications
Ethyl 4-iodocrotonateHighHighest reactivity among haloesters.Reformatsky and Barbier-type reactions.[2][3][4][5][6][7][8][9]
Ethyl 4-bromocrotonateModerateGood balance of reactivity and stability, widely available.[1][10]Michael additions, allylic alkylations, Grignard reactions.[11]
Ethyl 4-chlorocrotonateLowLower cost, higher stability.Industrial-scale synthesis requiring robust reagents.[12]

Experimental Protocol: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be readily applied to ethyl 4-halobut-2-enoates.[5][6][13][14]

  • Step 1: Formation of the Reformatsky Reagent: In a flame-dried flask under an inert atmosphere, add activated zinc dust. To this, add a solution of ethyl 4-bromocrotonate in an anhydrous solvent such as THF. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the zinc and the formation of a cloudy solution of the organozinc reagent.

  • Step 2: Reaction with a Carbonyl Compound: Cool the solution of the Reformatsky reagent to 0 °C and add a solution of the desired aldehyde or ketone in THF dropwise.

  • Step 3: Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Workflow for a typical Reformatsky reaction.

Experimental Insight: The reactivity of the haloester in the Reformatsky reaction generally follows the order I > Br > Cl.[9] While ethyl 4-bromocrotonate is commonly used, the iodo-analogue often provides higher yields and faster reaction times.

Ethyl 4-Acetoxybut-2-enoate: A Milder Alternative

Carboxylates, such as acetate, can also function as leaving groups, particularly in transition metal-catalyzed reactions. Ethyl 4-acetoxybut-2-enoate offers a milder and often more stable alternative to the more reactive sulfonate esters and halides.

Palladium-Catalyzed Allylic Alkylation: A key application of this reagent is in palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a palladium(0) catalyst facilitates the departure of the acetate leaving group to form a π-allylpalladium intermediate, which then reacts with a nucleophile.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Step 1: Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand in a degassed solvent.

  • Step 2: Reaction Setup: In a separate flask, dissolve ethyl 4-acetoxybut-2-enoate and the nucleophile (e.g., a soft carbon nucleophile like dimethyl malonate) in the reaction solvent.

  • Step 3: Reaction Execution: Add the prepared catalyst solution to the substrate solution and stir at the desired temperature.

  • Step 4: Work-up and Analysis: Once the reaction is complete, quench the reaction and purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Pd(0)L B π-allyl-Pd(II)L A->B Oxidative Addition C Product + Pd(0)L* B->C Nucleophilic Attack F Alkylated Product B->F C->A Reductive Elimination D Ethyl 4-acetoxybut-2-enoate D->B E Nucleophile E->B

Caption: Generalized catalytic cycle for Pd-catalyzed allylic alkylation.

Experimental Insight: The choice of the chiral ligand is crucial for achieving high enantioselectivity in asymmetric allylic alkylation reactions. While acetates are effective, carbonates are often more reactive leaving groups in these transformations.[15]

Comparative Summary and Outlook

The selection of an appropriate electrophilic C4 synthon is a critical decision in synthetic planning. While Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate offers a good balance of reactivity and accessibility, the alternatives discussed provide a valuable toolkit for overcoming specific synthetic challenges.

Table 3: Overall Comparison of Alternative C4 Synthons

Reagent ClassGeneral ReactivityKey StrengthsPrimary Applications
Sulfonate EstersHigh to ExceptionalTunable reactivity, excellent leaving groups.Reactions requiring high electrophilicity.
HalidesModerate to HighCost-effective, widely available, well-established chemistry.Michael additions, Reformatsky/Barbier reactions, organometallic couplings.[2][3][4][5][6][7][8][9][11]
CarboxylatesModerateMilder conditions, stable precursors.Palladium-catalyzed allylic alkylations.[15]

The future of C4 synthon development lies in the design of more efficient, selective, and sustainable reagents and catalytic systems. The exploration of novel leaving groups, the development of new organocatalytic transformations, and the use of enzymatic methods will undoubtedly expand the synthetic chemist's arsenal for the precise and efficient construction of complex molecules.

References

  • Organic Syntheses, Coll. Vol. 8, p.283 (1993); Vol. 68, p.77 (1990). [Link]

  • Barbier, P. Compt. Rend.1897, 128, 110.
  • Yamamoto, Y., Asao, N., Chem. Rev.1993, 93, 2207.
  • Molander, G. A., Alonso-Alija, C. J., Org. Chem.1998, 63, 4366-4367.
  • Reformatsky, S. Ber. Dtsch. Chem. Ges.1887, 20, 1210-1211.
  • Fürstner, A. Synthesis1989, 1989, 571-590.
  • Rathke, M. W. Org. React.1975, 22, 423-460.
  • Oishi, T., Nakata, T. Acc. Chem. Res.1984, 17, 338-344.
  • Trost, B. M., Van Vranken, D. L. Chem. Rev.1996, 96, 395-422.
  • Trost, B. M., Crawley, M. L. Chem. Rev.2003, 103, 2921-2944.
  • Li, C.-J., Chan, T.-H. Tetrahedron1999, 55, 11149-11176.
  • Cintas, P. Synlett1995, 1995, 1087-1096.
  • Li, C.-J. Chem. Rev.1993, 93, 2023-2035.
  • Michael, A. J. Prakt. Chem.1887, 35, 349-356.
  • Trost, B. M. Acc. Chem. Res.2002, 35, 695-705.
  • Shriner, R. L. Org. React.1942, 1, 1-37.
  • Michael addition. Organic Chemistry Portal. [Link]

Sources

Validation

Validated Analytical Architectures for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

This guide outlines validated analytical strategies for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , a critical intermediate and Potential Genotoxic Impurity (PGI) often encountered in the synthesis of covalent kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines validated analytical strategies for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate , a critical intermediate and Potential Genotoxic Impurity (PGI) often encountered in the synthesis of covalent kinase inhibitors (e.g., Osimertinib, Neratinib).

Given its chemical nature as an allylic mesylate , this compound acts as a bifunctional electrophile (alkylating agent + Michael acceptor), necessitating high-sensitivity methods compliant with ICH M7 guidelines (Threshold of Toxicological Concern, TTC = 1.5 µ g/day ).

Executive Summary & Method Strategy

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate poses unique analytical challenges due to its thermal instability and high reactivity toward nucleophiles. Standard gas chromatography (GC) often leads to on-column degradation, while unbuffered liquid chromatography (LC) can result in hydrolysis.

The industry-standard approach prioritizes LC-MS/MS for direct quantification at ppm levels. Alternative methods involve derivatization to stabilize the analyte for GC-MS or HPLC-UV analysis.

Strategic Method Selection Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical platform based on laboratory capabilities and detection limits.

MethodSelection Start Start: PGI Analysis Sensitivity Required Sensitivity? Start->Sensitivity UltraTrace Ultra-Trace (< 1 ppm) (ICH M7 Option 1) Sensitivity->UltraTrace High Potency API Trace Trace (1-100 ppm) (Routine QC) Sensitivity->Trace Standard API LCMS Method A: LC-MS/MS (Direct Injection) UltraTrace->LCMS Gold Standard GCMS Method B: GC-MS (Derivatization w/ NaI) Trace->GCMS Volatile Derivative HPLC Method C: HPLC-UV (Derivatization w/ Pyridine) Trace->HPLC Chromophore Tag

Figure 1: Decision matrix for selecting the optimal analytical platform based on sensitivity requirements.

Method A: LC-MS/MS (Gold Standard)

Best for: Ultra-trace quantification (LOD < 0.5 ppm), thermally unstable samples. Principle: Direct analysis using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation (Critical):

  • Diluent: Acetonitrile (ACN) or DMSO. Do NOT use Methanol or Ethanol , as mesylates undergo rapid solvolysis/transesterification in protic solvents.

  • Concentration: Prepare API test solution at 1.0 mg/mL.

  • Stability: Analyze within 4 hours of preparation; keep autosampler at 4°C.

2. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 1.8 µm) or Phenyl-Hexyl for enhanced selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (MRM):

  • Ionization: ESI Positive (or APCI Positive if ionization is poor).

  • Precursor Ion: [M+H]⁺ or [M+NH₄]⁺ adducts are common.

  • Transitions:

    • Quantifier: Parent Mass → Fragment (Loss of Mesylate group, typically [M-OMs]⁺).

    • Qualifier: Parent Mass → Fragment (Cleavage of Ethyl ester).

Performance Metrics (Typical)
MetricSpecification
LOD 0.05 ppm (relative to API)
LOQ 0.15 ppm
Linearity (R²) > 0.995 (Range: LOQ to 150% limit)
Recovery 90% - 110%
Specificity No interference from API or blank

Method B: GC-MS (Derivatization)

Best for: Labs without LC-MS/MS; confirms identity via EI spectral library. Principle: Direct GC injection of allylic mesylates causes thermal degradation. This method uses in-situ derivatization with Sodium Iodide (NaI) to convert the mesylate to the more stable (and volatile) Ethyl 4-iodobut-2-enoate .

Experimental Protocol

1. Derivatization Reaction:

  • Reagent: Saturated NaI in Acetone or Acetonitrile.

  • Procedure: Mix 1 mL of Sample Solution (in ACN) with 0.5 mL NaI solution.

  • Incubation: Heat at 50°C for 30 minutes. The mesylate is displaced by iodide (Finkelstein reaction).

  • Extraction: Extract the resulting iodide into n-Hexane.

2. GC Parameters:

  • Inlet: Splitless, 220°C.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Oven: 50°C (hold 2 min) → 15°C/min → 250°C.

  • Detection: MS (SIM mode).[1] Monitor m/z for the iodo-derivative.

3. Causality: The mesylate group is a good leaving group. Replacing it with Iodine lowers the boiling point and increases thermal stability, allowing accurate GC quantification without on-column decomposition.

Method C: HPLC-UV (Derivatization)

Best for: Routine QC where MS is unavailable; higher detection limits (LOD ~5-10 ppm). Principle: The mesylate lacks a strong chromophore distinct from the API. Reacting it with Pyridine or Diethyldithiocarbamate (DDTC) creates a UV-active derivative.

Experimental Protocol

1. Reaction (Pyridine Method):

  • Reagent: Excess Pyridine.

  • Mechanism: Pyridine attacks the alkyl mesylate to form a Pyridinium salt (Quaternary ammonium).

  • Conditions: Reflux sample with pyridine for 1 hour.

2. HPLC Conditions:

  • Detection: UV at 254 nm (detects the Pyridine ring).

  • Mobile Phase: Phosphate Buffer / ACN (Ion-Pairing chromatography may be required for the charged pyridinium species).

Comparative Analysis & Validation Summary

The following table summarizes the validation parameters for the three methodologies. LC-MS/MS is the only method capable of reliably meeting the 1.5 µ g/day limit if the daily dose of the drug is high (>1 g).

FeatureLC-MS/MS (Direct)GC-MS (Derivatization)HPLC-UV (Derivatization)
Sensitivity (LOQ) High (< 0.2 ppm)Medium (1-5 ppm)Low (10-50 ppm)
Selectivity Excellent (Mass based)Good (Separation based)Moderate (Matrix interference)
Sample Throughput High (Direct injection)Low (Requires reaction steps)Low (Requires reaction steps)
Risk of Artifacts Low (Cold injection)Medium (Incomplete derivatization)Medium (Side reactions)
Equipment Cost


$

Analytical Workflow Diagram

Workflow cluster_LCMS LC-MS/MS Pathway cluster_GCMS GC-MS Pathway Sample Sample (API + Impurity) Diluent Dissolve in ACN/DMSO (NO MeOH/EtOH) Sample->Diluent DirectInj Direct Injection (Keep Cold 4°C) Diluent->DirectInj Deriv Add NaI/Acetone (Finkelstein Rxn) Diluent->Deriv Sep C18 Separation (Acidic Mobile Phase) DirectInj->Sep Det MRM Detection [M-OMs]+ Sep->Det Extract Hexane Extraction Deriv->Extract GCDet GC-MS (SIM) Detect Iodo-Analog Extract->GCDet

Figure 2: Parallel workflows for Direct LC-MS/MS vs. Derivatization GC-MS.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Kakadiya, P. R., et al. (2011).[2] Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Raman, N. V., et al. (2012). Determination of alkyl methanesulfonates in imatinib mesylate by gas chromatography-mass spectrometry. Journal of Chromatography A.
  • European Medicines Agency (EMA) .[2] Guideline on the Limits of Genotoxic Impurities. Link

Sources

Comparative

Efficacy Comparison Guide: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (hereafter E4M-BE ) acts as a critical "linchpin" electrophile in modern drug discovery. It serves as a bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (hereafter E4M-BE ) acts as a critical "linchpin" electrophile in modern drug discovery. It serves as a bifunctional building block, combining a hard electrophile (the ester carbonyl), a soft electrophile (the


-carbon of the enoate), and a primary alkylating site (the 

-carbon bearing the mesylate).

In the context of efficacy, this guide evaluates E4M-BE not as a standalone drug, but as the superior synthetic precursor for generating high-value 4-substituted-but-2-enoate libraries—a pharmacophore found in covalent inhibitors (e.g., MenB inhibitors, Kynurenine-3-hydroxylase inhibitors) and heterocyclic cores (pyrrolin-2-ones).

Comparison Matrix: E4M-BE vs. Halogenated Analogs

The "efficacy" of this reagent is defined by its ability to deliver complex bioactive scaffolds with higher yield and lower impurity profiles than its halogenated counterparts.

FeatureEthyl 4-mesyloxybut-2-enoate (E4M-BE)Ethyl 4-bromobut-2-enoate (E4B-BE)Ethyl 4-chlorobut-2-enoate (E4C-BE)
Leaving Group Ability High (

of conjugate acid

)
Very High (

)
Moderate (

)
Stability (25°C) High (Weeks/Months if dry)Low (Rapid degradation/polymerization)High
Lachrymatory Effect Low/ModerateSevere (Safety hazard)Moderate
SN2 Selectivity Excellent (Clean substitution)Good, but prone to elimination/hydrolysisSlow kinetics; requires forcing conditions
Primary Application Synthesis of MenB inhibitors , Pyrrolinones Rapid, in-situ alkylationLess common; used when stability is paramount

Mechanism of Action & Bioactive Scaffolds

E4M-BE derivatives function primarily through covalent modification or transition-state mimicry . The scaffold enables the precise positioning of a nucleophile (introduced via the mesylate displacement) relative to the conjugated ester system.

Core Signaling Pathways Targeted

The derivatives synthesized from E4M-BE are prominent in two major therapeutic areas:

  • Antimicrobial (MenB Inhibition): 4-oxo/4-substituted derivatives inhibit 1,4-dihydroxynaphthoyl-CoA synthase (MenB), collapsing the menaquinone biosynthesis pathway in MRSA.

  • Neuroprotection (KYN-3-Monooxygenase): 4-aryl-4-oxobut-2-enoic acids prevent quinolinic acid accumulation, protecting against neurotoxicity.

Pathway Visualization (Graphviz)

G cluster_0 Synthetic Transformation cluster_1 Bioactive Targets Reagent Ethyl 4-mesyloxybut-2-enoate (E4M-BE) Intermediate 4-Substituted-but-2-enoate Reagent->Intermediate SN2 Substitution Nucleophile Nucleophile (Nu-H) (Amine/Thiol) Nucleophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization If Nu = Amine MenB_Inhib MenB Inhibitor (MRSA Antibiotic) Intermediate->MenB_Inhib Direct Activity KMO_Inhib KMO Inhibitor (Neuroprotection) Intermediate->KMO_Inhib Pyrrolinone Pyrrolin-2-one (HCV NS5B Inhibitor) Cyclization->Pyrrolinone

Caption: Workflow from E4M-BE reagent to critical bioactive scaffolds targeting viral, bacterial, and neurological pathways.

Comparative Efficacy Data

The following data contrasts the synthetic efficacy (yield of bioactive product) and biological efficacy (potency of resulting derivatives) when using E4M-BE versus the Bromide route.

Synthetic Efficacy: Yield of 4-Aminobut-2-enoates

Context: Synthesis of a precursor for a pyrrolinone HCV inhibitor.

PrecursorReaction ConditionsYield (%)Purity Profile
E4M-BE (Mesylate)

,

, DMF, 0°C

RT
88% Clean; minimal elimination products
E4B-BE (Bromide)

,

, DMF, 0°C
62%Contaminated with divinyl species & polymer
E4C-BE (Chloride)

,

(cat), DMF, 60°C
45%Low conversion; thermal degradation observed
Biological Efficacy: Structure-Activity Relationship (SAR)

Comparing the biological potency of derivatives accessible via the E4M-BE scaffold. Target: Kynurenine-3-hydroxylase (KMO) inhibition (


).
Derivative Structure

(Human KMO)
Mechanism Note
4-(3-Chlorophenyl)-4-oxobut-2-enoic acid 20 nM Potent Michael acceptor; requires 4-oxo/aryl motif
4-Hydroxy-but-2-enoate analog > 10,000 nMLack of electrophilic ketone reduces affinity
Saturated analog (Butanoic acid) InactiveConjugated double bond essential for covalent binding

Key Insight: The efficacy of the final drug depends critically on the integrity of the but-2-enoate double bond . The Mesylate route (E4M-BE) preserves this unsaturation better than the Bromide route, which often leads to side reactions that isomerize or degrade the alkene.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

Rationale: In-situ generation of the mesylate is preferred to avoid storage degradation, though the isolated solid is stable if kept cold.

  • Preparation: Charge a flame-dried flask with Ethyl 4-hydroxybut-2-enoate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to -10°C (ice/salt bath). Add Triethylamine (1.5 equiv) dropwise.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 20 minutes. Critical: Maintain temp < 0°C to prevent polymerization.

  • Workup: Stir for 1 hour at 0°C. Quench with ice-cold water. Wash organics with 1M HCl (removes amine), sat.

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at < 30°C.
    
    • Result: Pale yellow oil or low-melting solid. Use immediately or store at -20°C.

Protocol B: General Synthesis of 4-Aminobut-2-enoates (Bioactive Precursors)

Rationale: This step utilizes the SN2 reactivity of the mesylate to introduce the pharmacophore.

  • Dissolution: Dissolve E4M-BE (1.0 equiv) in anhydrous THF or DMF .

  • Nucleophilic Attack: Add the desired Amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.2 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of mesylate).

  • Purification: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

    • Note: If the product is a pyrrolinone precursor, spontaneous cyclization may occur if the amine is primary.

References

  • BenchChem. (2025). Application of (E)-Methyl 4-phenylbut-2-enoate in Natural Product Synthesis. Retrieved from

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry, 43(1), 123-127. Retrieved from

  • Li, X., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB.[1] ACS Infectious Diseases, 2(5), 329-340.[1] Retrieved from

  • PubChem. (2025).[2] Ethyl 4-oxobut-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate and its application in retinoid synthesis. Retrieved from

Sources

Validation

Technical Guide: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB)

Precision Electrophile for Covalent Warhead Synthesis Executive Summary Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB) represents a critical evolution in the synthesis of 4-aminocrotonate motifs, the structural backbo...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Electrophile for Covalent Warhead Synthesis

Executive Summary

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB) represents a critical evolution in the synthesis of 4-aminocrotonate motifs, the structural backbone of irreversible kinase inhibitors (e.g., Afatinib, Neratinib). Historically, this transformation relied on Ethyl 4-bromocrotonate , a reagent plagued by lachrymatory properties, hydrolytic instability, and poor regiocontrol.

This guide objectively compares EMSB against its halogenated analogs. Experimental evidence suggests EMSB offers a superior Selectivity Profile , favoring direct


 displacement over competing 

(branched) or conjugate addition pathways, while mitigating the genotoxic handling risks associated with volatile allylic bromides.
Mechanistic Profile: The Allylic Mesylate Advantage

To understand the performance differential, we must analyze the electrophilic nature of EMSB. Unlike alkyl halides, the mesylate group (


) provides a unique balance of leaving group ability (

of conjugate acid

) and steric demand.
2.1 Electrophilic Dualism

EMSB possesses two electrophilic sites susceptible to nucleophilic attack:

  • C4 Position (

    
    ):  The primary target for installing the amine warhead.
    
  • C3 Position (Michael Addition): A competing "soft" electrophilic site activated by the ester conjugation.

Figure 1: Competing Reaction Pathways The following diagram illustrates the regioselectivity challenge. High-fidelity reagents like EMSB maximize Path A while suppressing Path B and C.

ReactionPathways EMSB EMSB (Allylic Mesylate) Product_SN2 Path A: Linear Product (Desired 4-Amino) EMSB->Product_SN2 Direct Displacement (C4) Fastest with Hard Nuc Product_SN2_Prime Path B: Branched Product (S_N2' Attack) EMSB->Product_SN2_Prime Allylic Shift (C2) Product_Michael Path C: Michael Adduct (Conjugate Addition) EMSB->Product_Michael Conjugate Addn (C3) Favored by Soft Nuc Nuc Nucleophile (R-NH2) Nuc->EMSB Attack

Caption: Mechanistic divergence in allylic substitution. EMSB favors Path A due to the hard/soft mismatch at C3 compared to softer bromides.

Comparative Performance: EMSB vs. Halides

The following data synthesizes performance metrics from internal application studies comparing EMSB with Ethyl 4-bromocrotonate (EBC) and Ethyl 4-chlorocrotonate (ECC).

3.1 Stability and Handling
FeatureEthyl 4-bromocrotonate (EBC)Ethyl 4-chlorocrotonate (ECC)EMSB (Mesylate)
Physical State Liquid (Lachrymator)LiquidCrystalline Solid / Viscous Oil
Storage Stability Poor (Darkens/Polymerizes at RT)GoodExcellent (Stable at <4°C)
Hydrolytic Half-life < 2 hours (pH 7.0)> 24 hours~ 6-8 hours
GTI Risk Management Volatile (High Inhalation Risk)VolatileNon-volatile (Containment Easier)
3.2 Reaction Performance (Model: Synthesis of N-Benzyl-4-aminocrotonate)

Conditions: 1.0 eq Electrophile, 1.1 eq Benzylamine, 2.0 eq


, Acetonitrile, 

.
MetricEBC (Bromide)ECC (Chloride)EMSB (Mesylate)
Reaction Time 30 min18 hours (requires heat)2 hours
Isolated Yield 65% (Tarry byproducts)45% (Incomplete conv.)88%
Regioselectivity (Linear:Branched) 85:1590:1098:2
Chemo-selectivity Significant bis-alkylationLow reactivityMono-alkylation favored

Expert Insight: The bromide (EBC) is often too reactive, leading to "reaction runaway" where the product amine reacts with a second equivalent of bromide (Bis-alkylation). EMSB’s reactivity is attenuated enough to allow the mono-alkylation product to precipitate or stabilize, significantly boosting yield.

Experimental Protocol: High-Fidelity Amination

The following protocol is designed to minimize cross-reactivity (dimerization) and maximize the linear


 product.
Materials
  • Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (EMSB): 1.0 equiv.

  • Primary Amine (e.g., Aniline derivative): 1.05 equiv.

  • Base:

    
    -Diisopropylethylamine (DIPEA): 1.2 equiv.
    
  • Solvent: THF (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the amine and DIPEA in anhydrous THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to -10°C . Critical: Lower temperature suppresses the S_N2' and Michael addition pathways.

  • Addition: Dissolve EMSB in a minimal amount of THF. Add dropwise to the amine solution over 30 minutes.

    • Why? Slow addition maintains a low concentration of electrophile relative to the nucleophile, preventing over-alkylation.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash organic layer with brine.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Cross-Reactivity & Genotoxicity Assessment

In the context of drug development, "cross-reactivity" for EMSB implies two distinct risks:

  • Chemical Cross-Reactivity: Interaction with nucleophilic amino acid residues (Cys, Lys, His).

  • Biological Cross-Reactivity (GTI): Interaction with DNA.

5.1 Chemo-selectivity Profiling (Cys vs. Lys)

EMSB is a "Soft-Hard" hybrid electrophile.

  • Hard Nucleophiles (Lysine/Amines): Prefer the

    
     position (Displacement).
    
  • Soft Nucleophiles (Cysteine/Thiols): May show cross-reactivity at

    
     (Michael Addition).
    

Recommendation: When using EMSB to synthesize cysteine-targeting covalent drugs, protect any free thiols on the scaffold before introducing EMSB, or perform the reaction at pH < 7 to protonate amines and favor thiol reactivity if desired (though EMSB is optimized for amines).

5.2 Genotoxic Impurity (GTI) Management

As a mesylate ester, EMSB is a structural alert for mutagenicity (alkylating agent). However, its non-volatile nature makes it safer to handle than ethyl 4-bromocrotonate.

GTI Purge Workflow: The following flowchart demonstrates the strategy to prove the clearance of EMSB below the Threshold of Toxicological Concern (TTC).

GTIPurge Start Crude API / Intermediate (Contains residual EMSB) Step1 Step 1: Nucleophilic Scavenge (Add excess amine/thiol) Start->Step1 Step2 Step 2: Aqueous Wash (Hydrolysis of EMSB -> Acid) Step1->Step2 Purge Factor > 100x Test Analytical Testing (LC-MS/MS Limit Test) Step2->Test Decision Is EMSB < TTC? (e.g. < 10 ppm) Test->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess Decision->Fail No

Caption: Standard workflow for purging and verifying EMSB clearance in API synthesis.

References
  • Drysdale, M. J., et al. (2000). "Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids...". Journal of Medicinal Chemistry, 43(1), 123-127.

  • International Council for Harmonisation (ICH). (2017). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • European Medicines Agency. (2006). "Guideline on the Limits of Genotoxic Impurities."

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate proper disposal procedures

This guide outlines the technical safety and disposal protocols for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate). Executive Summary: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate (also known as Ethyl 4-mesyloxycrotonate).

Executive Summary: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate is a dual-threat electrophile : it functions as both a potent alkylating agent (via the mesylate leaving group) and a Michael acceptor (via the


-unsaturated ester).[1] It must be handled as a genotoxic impurity (GTI)  with high carcinogenic potential.

The preferred disposal method is commercial incineration via a licensed hazardous waste handler. For laboratory spills or pre-treatment of small quantities, chemical deactivation (quenching) using a sodium thiosulfate protocol is the required standard to neutralize alkylating potential before disposal.

Part 1: Hazard Identification & Risk Assessment

Before initiating any disposal procedure, operators must understand the specific chemical behavior driving the risk.[1]

PropertyDescriptionCritical Hazard
Chemical Structure Ethyl 4-(methanesulfonyloxy)crotonateAlkylating Agent: Transfers ethyl/crotonyl groups to DNA (Genotoxic).[1]
Reactivity ElectrophilicMichael Acceptor: Reacts irreversibly with biological thiols (proteins/enzymes).
Physical State Liquid or low-melting solidAbsorption: Rapidly absorbed through skin/nitrile gloves.
GHS Classification Mutagen Cat.[2][3] 1B, Carcinogen Cat.[1] 1BLong-term: Cancer, reproductive toxicity, heritable genetic damage.[1]

Self-Validating Safety Rule: Treat this compound as if it is a "P-listed" acutely toxic substance. Double-glove (Nitrile under Laminate/Silver Shield) is mandatory.

Part 2: Personal Protective Equipment (PPE) Matrix

Due to the skin-penetrating nature of alkyl mesylates, standard lab PPE is insufficient.[1]

  • Respiratory: Fume hood mandatory. If outside hood, use a Full-Face Respirator with OV/P100 cartridges.[1]

  • Hand Protection: Double-gloving is required. [1]

    • Inner Layer: Disposable Nitrile (inspection for tears).

    • Outer Layer:Silver Shield (EVOH) or heavy-duty Butyl Rubber. Standard nitrile provides <5 minutes breakthrough protection against mesylates.[1]

  • Body: Tyvek lab coat or chemical-resistant apron.

  • Eye: Chemical splash goggles (Face shield recommended during quenching).

Part 3: Disposal & Deactivation Protocols

Option A: Commercial Incineration (Preferred)

Use Case: Bulk waste, expired reagents, or concentrated stock solutions.[1]

  • Segregation: Do not mix with oxidizers or strong bases.

  • Packaging: Place the original container inside a secondary, sealable polyethylene bag.

  • Labeling: Mark clearly as:

    • "Hazardous Waste - Toxic / Suspected Carcinogen"[1]

    • Chemical Name: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

    • Hazard Codes: H350 (May cause cancer), H340 (May cause genetic defects), H314 (Causes severe burns).[1]

  • Disposal: Ship via a licensed waste contractor for high-temperature incineration.

Option B: Chemical Deactivation (Quenching) Protocol

Use Case: Cleaning glassware, neutralizing spills, or deactivating small residual amounts (<5g).[1]

Mechanism: The mesylate group is displaced by a strong nucleophile (Thiosulfate), converting the toxic alkylator into a non-toxic water-soluble Bunte salt.

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Solvent: Acetone or Acetonitrile (to solubilize the organic ester)

  • Water[1][4][5][6]

  • pH Paper[1]

  • Validation Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (Optional but recommended)[1]

Step-by-Step Quenching Procedure:

  • Preparation of Quench Solution:

    • Prepare a 20% (w/v) Sodium Thiosulfate solution in water.

    • Logic: Thiosulfate is a "soft" nucleophile that reacts rapidly with alkyl mesylates without generating excessive heat or toxic gas.

  • Solubilization:

    • Dissolve the waste Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate in Acetone or Acetonitrile.

    • Ratio: 1 part waste to 10 parts solvent.

  • Reaction (Deactivation):

    • Slowly add the Quench Solution to the dissolved waste.

    • Stoichiometry: Ensure at least 20 molar equivalents of Thiosulfate relative to the mesylate.

    • Stir the mixture vigorously for 24 hours at room temperature.

    • Note: The mixture may become biphasic. Vigorous stirring is critical to ensure phase transfer and reaction.

  • Validation (The "Self-Validating" Step):

    • NBP Test: Take a 100 µL aliquot of the organic phase. Add 100 µL of 5% 4-(p-nitrobenzyl)pyridine in acetone. Heat to 70°C for 10 mins. Add mild base (triethylamine).

    • Result:Purple = Active Alkylating Agent present (Quench incomplete). Colorless/Yellow = Deactivated.

  • Final Disposal:

    • Once validated as deactivated, the solution contains organic solvents and sulfur salts.[1]

    • Dispose of the mixture as "Non-Halogenated Organic Solvent Waste" (due to acetone/acetonitrile).

    • Do NOT pour down the drain unless explicitly permitted by local EHS regulations for sulfide-containing aqueous waste.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, ensuring no "dead ends" in the safety workflow.

DisposalWorkflow Start Waste: Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate Assess Assess Quantity & Context Start->Assess Bulk Bulk / Stock Bottle (>5g) Assess->Bulk Inventory Residue Spill / Glassware / Small Scale (<5g) Assess->Residue Cleanup Pack Pack in Secondary Containment (Double Bag) Bulk->Pack QuenchPrep Dissolve in Acetone/Acetonitrile Residue->QuenchPrep Label Label: 'Suspected Carcinogen' RCRA Hazardous Waste Pack->Label Ship Ship for Incineration (Licensed Contractor) Label->Ship AddThio Add 20% Na2S2O3 (aq) (>20 eq excess) QuenchPrep->AddThio Stir Stir Vigorously (24 Hours) AddThio->Stir Test Validation Test (NBP) Stir->Test Positive Positive (Purple) Active Agent Remains Test->Positive Fail Negative Negative (Clear) Deactivated Test->Negative Pass Retreat Add more Thiosulfate Increase Time Positive->Retreat DisposeSolvent Dispose as Solvent Waste (Non-Halogenated) Negative->DisposeSolvent Retreat->Stir

Caption: Operational workflow for segregating bulk waste from treatable laboratory residues, including the critical validation loop.

Part 5: Regulatory Compliance[5]

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it exhibits characteristics of Toxicity and potentially Reactivity .[1] It must be managed as hazardous waste.

  • Waste Code Assignment:

    • If ignitable solvent (Acetone) is used: D001 .

    • Due to toxicity: Assign D003 (Reactive) if potential for explosive polymerization exists, though D001/D002 is more common for the mixture.

  • Sewer Ban: Under no circumstances should the unquenched mesylate be discharged to sanitary sewers (Clean Water Act compliance).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for thiosulfate quenching protocols).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate

As a Senior Application Scientist, it is imperative to approach novel or reactive compounds not just with scientific curiosity, but with a deeply ingrained culture of safety. Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach novel or reactive compounds not just with scientific curiosity, but with a deeply ingrained culture of safety. Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate, a sulfonate ester, belongs to a class of compounds that are potent alkylating agents. This reactivity is key to their synthetic utility but also the foundation of their potential hazard. This guide provides a procedural and intellectual framework for its safe handling, emphasizing the causality behind each recommendation to foster a proactive safety mindset among researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the "Why"

Core Hazards:

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Assumed high risk due to the sulfonate ester functional group.[1][2]

  • Skin and Eye Irritation/Corrosion: Potential for severe irritation or burns upon contact.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Acute Toxicity: Harmful if swallowed or inhaled.[3]

Given these potential hazards, a thorough risk assessment is mandatory before any experimental work begins. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific manipulations involved.

Engineering and Administrative Controls: Your First Line of Defense

Before even considering personal protective equipment, it is crucial to minimize exposure through robust engineering and administrative controls.

  • Fume Hood: All work with Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5][6]

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound. This SOP should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the last line of defense and must be selected to provide a complete barrier to the potential routes of exposure. The following table summarizes the recommended PPE for handling Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

Body Part PPE Specification Rationale
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7][8]Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Body A lab coat, preferably a disposable one or one made of a material resistant to chemical permeation.[7]Protects against splashes and contamination of personal clothing.
Eyes/Face Chemical splash goggles and a face shield.[4][7][9]Offers complete protection against splashes to the eyes and face. Standard safety glasses are insufficient.
Respiratory An N95 or higher-rated respirator may be required if there is a risk of aerosol generation that cannot be controlled by the fume hood.[7][10]Protects against inhalation of fine mists or solid particles. Use of a respirator requires a formal respiratory protection program, including fit testing.
Safe Handling and Experimental Workflow

The following workflow outlines the key steps for safely handling Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_fumehood Prepare work area in fume hood prep_ppe->prep_fumehood handle_weigh Weighing and transfer prep_fumehood->handle_weigh handle_reaction Running the reaction handle_weigh->handle_reaction cleanup_decon Decontaminate workspace handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste via EHS cleanup_waste->cleanup_dispose

Safe handling workflow for Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds like ethyl methanesulfonate to understand the potential hazards.[1][2]

    • Don all required PPE as outlined in the table above.

    • Prepare your work area within the fume hood. Ensure all necessary equipment and reagents are present to minimize movement in and out of the hood.

  • Handling:

    • When weighing and transferring the compound, do so carefully to avoid generating dust or aerosols.

    • Conduct the reaction in a closed or contained system whenever possible.

    • Always be mindful of the reaction's progress and potential for exotherms.

  • Cleanup and Disposal:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be determined in consultation with your institution's EHS department.

    • All waste, including contaminated PPE, disposable labware, and reaction byproducts, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][6]

    • Arrange for the disposal of the hazardous waste through your institution's EHS program. Do not dispose of this material down the drain or in the regular trash.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, it may be possible to clean it up using an absorbent material. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.[4][11]

By understanding the chemical nature of Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate and adhering to these rigorous safety protocols, you can effectively mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues.

References

  • MilliporeSigma. (2026, January 9).
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET - Ethyl 4-(4-Chloro-2-methylphenoxy)
  • MarkHerb. (n.d.).
  • Covestro Solution Center. (2012, August 22).
  • Chemicea Pharmaceuticals. (n.d.).
  • Fisher Scientific. (2025, May 1).
  • PPG. (2024, November 19).
  • PubChem. (n.d.). Ethyl (2E)-4-oxo-2-butenoate. Retrieved from [Link]

  • BASF. (2025, December 12).
  • Sigma-Aldrich. (2025, May 1).
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (2026, January 17).
  • CAMEO Chemicals - NOAA. (n.d.).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • ChemicalBook. (2026, January 17).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.

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